molecular formula C9H9FO2 B1321972 2-Ethoxy-4-fluorobenzaldehyde CAS No. 883537-24-4

2-Ethoxy-4-fluorobenzaldehyde

Cat. No.: B1321972
CAS No.: 883537-24-4
M. Wt: 168.16 g/mol
InChI Key: AFNWRNDORVJZIM-UHFFFAOYSA-N
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Description

2-Ethoxy-4-fluorobenzaldehyde is a useful research compound. Its molecular formula is C9H9FO2 and its molecular weight is 168.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-4-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNWRNDORVJZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-Ethoxy-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Ethoxy-4-fluorobenzaldehyde CAS number Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Strategic Fluorinated Scaffolds in Medicinal Chemistry

Executive Summary & Chemical Identity

This compound (CAS 883537-24-4 ) is a specialized fluorinated aromatic aldehyde used extensively as a pharmacophore building block.[1][2][3][4] Its structural uniqueness lies in the ortho-ethoxy group, which provides steric bulk and lipophilicity, combined with a para-fluorine atom that modulates metabolic stability and electronic properties. This compound serves as a critical intermediate in the synthesis of heterocyclic bioactive agents, particularly in oncology (e.g., TFCP2 inhibitors) and immunology (ROR


t modulators).
Chemical Profile
PropertySpecification
CAS Number 883537-24-4
IUPAC Name This compound
Molecular Formula C

H

FO

Molecular Weight 168.17 g/mol
SMILES CCOC1=C(C=O)C=CC(F)=C1
Appearance Pale yellow solid or viscous oil (dependent on purity/polymorph)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Key Precursor 4-Fluoro-2-hydroxybenzaldehyde (CAS 348-28-7)

Synthetic Architecture

The synthesis of this compound is a classic example of precision alkylation. The most robust pathway involves the Williamson ether synthesis starting from the commercially available 4-fluoro-2-hydroxybenzaldehyde .

Mechanistic Insight

The reaction proceeds via an S


2 mechanism. The phenolic hydroxyl group at the ortho position is deprotonated by a weak base (Potassium Carbonate) to form a phenoxide ion. This nucleophile attacks the electrophilic carbon of the ethyl halide (Ethyl Iodide or Bromide), displacing the halide leaving group.

Critical Control Point: The reaction must be strictly anhydrous to prevent the competitive hydrolysis of the alkyl halide or the Cannizzaro disproportionation of the aldehyde functionality.

Synthesis Workflow Diagram

The following diagram illustrates the retrosynthetic logic and forward reaction pathway.

Synthesis_Pathway Precursor 4-Fluoro-2-hydroxybenzaldehyde (CAS 348-28-7) Intermediate Transition State [Phenoxide-EtI Complex] Precursor->Intermediate Deprotonation Reagents Reagents: Ethyl Iodide (EtI) K2CO3, Acetone/DMF Reagents->Intermediate Alkylation Product This compound (CAS 883537-24-4) Intermediate->Product SN2 Displacement Reflux 60°C

Figure 1: Synthetic pathway transforming 4-fluoro-2-hydroxybenzaldehyde into the target ether via base-mediated alkylation.

Experimental Protocol: Synthesis & Validation

This protocol is designed for high-yield synthesis (typically >85%) and minimizes side reactions.

Materials
  • Substrate: 4-Fluoro-2-hydroxybenzaldehyde (1.0 eq)

  • Alkylating Agent: Iodoethane (1.5 eq) [Alternative: Bromoethane with catalytic KI]

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ), anhydrous (2.0 eq)
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (Reagent Grade)

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-hydroxybenzaldehyde in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add anhydrous K

    
    CO
    
    
    
    in a single portion. Stir at room temperature for 15 minutes. Observation: The suspension may change color (yellowing) as the phenoxide forms.
  • Alkylation: Dropwise add Iodoethane via syringe. Seal the flask or attach a reflux condenser with a drying tube.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Self-Validation (TLC): Monitor using Hexane:EtOAc (4:1). The starting material (lower R

      
      , phenolic OH) should disappear, replaced by a less polar spot (higher R
      
      
      
      , ether product).
  • Work-up:

    • Cool to room temperature.

    • Pour the mixture into ice-cold water (5x reaction volume) to precipitate the inorganic salts and the product (if solid).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine (saturated NaCl) to remove residual DMF.

  • Purification: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Analytical Validation Criteria
  • 
    H NMR (CDCl
    
    
    
    ):
    • Look for the disappearance of the phenolic -OH singlet (>10 ppm).

    • Confirm the presence of the aldehyde proton (~10.3 ppm, s, 1H).

    • Confirm the ethoxy group: Quartet (~4.1 ppm, 2H) and Triplet (~1.4 ppm, 3H).

  • 
    F NMR:  Single signal characteristic of the fluorine on the aromatic ring (~ -100 to -110 ppm).
    

Applications in Drug Discovery

This compound is not merely an end-product but a divergent node in medicinal chemistry. The aldehyde handle allows for rapid diversification, while the fluorine atom imparts metabolic resistance (blocking P450 oxidation at the para-position).

Key Therapeutic Areas
  • Hepatocellular Carcinoma (HCC): Used in the synthesis of Factor Quinolinone Inhibitors (FQIs) targeting TFCP2 (LSF) , a transcription factor oncogene.[5]

  • Autoimmune Diseases: Precursor for chromane and tetrahydroquinoline derivatives that modulate ROR

    
    t , a key regulator of Th17 cells.
    
Functionalization Workflow

The following diagram details how this core scaffold is transformed into complex bioactive heterocycles.

Application_Workflow cluster_0 Pathway A: C-C Bond Formation cluster_1 Pathway B: N-Heterocycle Synthesis Core This compound (Scaffold) Wittig Wittig / HWE Reaction (+ Phosphonate) Core->Wittig Condensation Condensation w/ Amines (+ Aniline/Hydrazine) Core->Condensation Styrene Functionalized Styrenes (Michael Acceptors) Wittig->Styrene Olefinations Schiff Schiff Base / Imine Condensation->Schiff Cyclization Cyclization (e.g., Quinolines, Indazoles) Schiff->Cyclization Reductive Cyclization

Figure 2: Divergent synthesis pathways utilizing the aldehyde handle for library generation.

Safety & Handling (MSDS Summary)

While specific toxicological data for this derivative is limited, it should be handled with the standard precautions for fluorinated benzaldehydes.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.

  • Incompatibility: Strong oxidizing agents and strong bases.

References

  • American Chemical Society (ACS). (2025).[5] Preclinical Lead Optimization of Small Molecule Inhibitors of TFCP2 (LSF) for the Treatment of Liver Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (2018). Heterocyclic compounds with an RORgammaT modulating activity (WO2018030550A1).
  • PubChem. (n.d.). 4-Fluoro-2-hydroxybenzaldehyde Compound Summary. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Ethoxy-4-fluorobenzaldehyde: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established and powerful strategy for enhancing the pharmacological profile of drug candidates. The unique physicochemical properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] Within this context, 2-Ethoxy-4-fluorobenzaldehyde emerges as a valuable and versatile building block for the synthesis of complex, biologically active molecules.

This technical guide provides a comprehensive overview of the chemical structure, synthesis, characterization, and applications of this compound. As a Senior Application Scientist, this guide is designed to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their drug discovery and development endeavors.

Chemical Structure and Physicochemical Properties

This compound possesses a molecular formula of C9H9FO2 and a molecular weight of 168.17 g/mol .[2] The structure features a benzaldehyde core with an ethoxy group at the 2-position and a fluorine atom at the 4-position. This specific arrangement of functional groups offers a unique combination of reactivity and modulatory effects.

The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including nucleophilic additions, condensations, and reductive aminations, allowing for the construction of diverse molecular architectures. The ethoxy group, a small and relatively lipophilic ether, can enhance membrane permeability and influence the compound's pharmacokinetic profile. The fluorine atom at the 4-position can significantly increase metabolic stability by blocking a potential site of oxidation and can also modulate the acidity of nearby protons and the binding affinity of the molecule to its biological target.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4-Fluorobenzaldehyde2-Ethoxybenzaldehyde
CAS Number 883537-24-4[2]459-57-4[3]613-69-4[4]
Molecular Formula C9H9FO2C7H5FOC9H10O2
Molecular Weight 168.17 g/mol [2]124.11 g/mol [3]150.17 g/mol [4]
Appearance InquireColorless liquidLight yellow transparent liquid[5]
Boiling Point Not available181 °C[3]248 °C[4]
Melting Point Not available-10 °C[3]21 °C[4]
Density Not available1.157 g/mL at 25 °C[3]1.081-1.085 g/cm³ at 20 °C[4]

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[5][6] This robust S_N2 reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. In this case, the readily available 2-fluoro-4-hydroxybenzaldehyde serves as the phenolic starting material.

The hydroxyl group of 2-fluoro-4-hydroxybenzaldehyde is deprotonated by a mild base, such as potassium carbonate, to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an ethylating agent, such as ethyl iodide or diethyl sulfate, displacing the leaving group and forming the desired ether product. The reaction is typically carried out in a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) to facilitate the reaction.[6]

G cluster_start Starting Materials cluster_reaction Williamson Ether Synthesis cluster_workup Workup & Purification cluster_product Final Product start1 2-Fluoro-4-hydroxybenzaldehyde reaction O-Ethylation via SN2 Mechanism (Reflux) start1->reaction start2 Ethyl Iodide (or Diethyl Sulfate) start2->reaction start3 Potassium Carbonate start3->reaction start4 Acetone (or DMF) start4->reaction workup1 Filtration reaction->workup1 Cooling workup2 Extraction workup1->workup2 Aqueous Workup workup3 Purification (e.g., Column Chromatography) workup2->workup3 product This compound workup3->product

Synthesis workflow for this compound.
Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from the well-established synthesis of similar alkoxy-substituted aromatic compounds.[6]

Materials:

  • 2-Fluoro-4-hydroxybenzaldehyde

  • Ethyl iodide (or diethyl sulfate)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-fluoro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF or acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for approximately 20-30 minutes to facilitate the formation of the phenoxide.

  • Slowly add ethyl iodide (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the aldehydic proton, the aromatic protons, and the protons of the ethoxy group.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) in ppm

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)Rationale
Aldehydic-H~10.3s-Deshielded by the carbonyl group and the aromatic ring.
Aromatic-H (H6)~7.8dd~8.8, ~2.0 HzOrtho to the aldehyde group and meta to the fluorine.
Aromatic-H (H5)~6.8ddd~8.8, ~8.8, ~2.0 HzOrtho to the fluorine and meta to the aldehyde and ethoxy groups.
Aromatic-H (H3)~6.7dd~10.0, ~2.0 HzOrtho to the ethoxy group and the fluorine atom.
Methylene-H (-OCH₂-)~4.1q~7.0 HzAdjacent to the oxygen atom and coupled to the methyl protons.
Methyl-H (-CH₃)~1.4t~7.0 HzPart of the ethyl group, coupled to the methylene protons.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) in ppm

CarbonPredicted Chemical Shift (ppm)Rationale
C=O~189Carbonyl carbon of the aldehyde.
C4 (C-F)~165 (d, J ≈ 250 Hz)Aromatic carbon directly bonded to fluorine, showing a large C-F coupling constant.
C2 (C-O)~162Aromatic carbon attached to the ethoxy group.
C6~132Aromatic carbon ortho to the aldehyde.
C1~120Aromatic carbon ipso to the aldehyde group.
C5~110 (d, J ≈ 22 Hz)Aromatic carbon ortho to the fluorine.
C3~105 (d, J ≈ 25 Hz)Aromatic carbon ortho to the fluorine and the ethoxy group.
-OCH₂-~64Methylene carbon of the ethoxy group.
-CH₃~14Methyl carbon of the ethoxy group.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
~2980, ~2870C-H stretching (aliphatic)
~1690C=O stretching (aldehyde)
~1600, ~1480C=C stretching (aromatic)
~1260C-O-C stretching (asymmetric)
~1150C-F stretching
Mass Spectrometry

The mass spectrum (Electron Ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Fragments

m/zProposed Fragment Ion
168[M]⁺ (Molecular Ion)
139[M - C₂H₅]⁺
111[M - C₂H₅ - CO]⁺

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active compounds.[7] Its utility stems from the ability to leverage its functional groups for further molecular elaboration.

G cluster_reactions Key Synthetic Transformations cluster_products Bioactive Scaffolds start This compound reaction1 Schiff Base Formation (+ Primary Amine) start->reaction1 reaction2 Claisen-Schmidt Condensation (+ Ketone) start->reaction2 reaction3 Wittig Reaction (+ Phosphonium Ylide) start->reaction3 reaction4 Reductive Amination (+ Amine, Reducing Agent) start->reaction4 product1 Imines (precursors to N-heterocycles) reaction1->product1 product2 Chalcones (precursors to Flavonoids) reaction2->product2 product3 Stilbenes reaction3->product3 product4 Substituted Amines reaction4->product4

Key reaction pathways involving this compound.
  • Synthesis of Heterocycles: The aldehyde functionality can undergo condensation reactions with various nucleophiles, such as amines and hydrazines, to form imines and hydrazones, respectively. These intermediates can then be cyclized to generate a diverse range of heterocyclic scaffolds, which are prevalent in many approved drugs.[8]

  • Chalcone Synthesis: Through Claisen-Schmidt condensation with a suitable ketone, this compound can be converted into chalcones. Chalcones are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9]

  • Precursor for Active Pharmaceutical Ingredients (APIs): The unique substitution pattern of this compound makes it an attractive starting material for the multi-step synthesis of complex APIs. The ethoxy and fluoro groups can be carried through several synthetic steps to impart their beneficial properties to the final drug molecule.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If on skin: Wash with plenty of soap and water.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If swallowed: Call a poison center or doctor if you feel unwell.

Conclusion

This compound represents a strategically important building block for researchers and scientists in the field of drug discovery. Its unique combination of a reactive aldehyde, a metabolically robust fluorine atom, and a lipophilic ethoxy group provides a powerful platform for the synthesis of novel and complex molecules with therapeutic potential. This in-depth technical guide provides the foundational knowledge and practical protocols to enable the effective utilization of this versatile intermediate in the pursuit of next-generation pharmaceuticals.

References

  • Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for producing fluorobenzaldehydes - EP 0289942 B1. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing fluorobenzaldehydes.
  • The Good Scents Company. (n.d.). 2-ethoxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 4-fluorobenzaldehyde.
  • Royal Society of Chemistry. (n.d.). Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)-Aldoximes - Supporting Information. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for producing fluorobenzaldehydes - EP 0289942 B1. Retrieved from [Link]

  • Google Patents. (n.d.). The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • PubChem. (n.d.). 2-Ethoxy-4-anisaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method for 4-fluorobenzaldehyde.
  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Ethoxybenzaldehyde: A Versatile Pharmaceutical Intermediate and Fine Chemical Building Block. Retrieved from [Link]

  • Studylib. (n.d.). Williamson Ether Synthesis: Ethoxybenzene Lab Experiment. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 2-ethoxy-. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzaldehyde. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 4-fluoro-. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxybenzaldehyde. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 4-methoxy-. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Fluorobenzaldehyde - Optional[Near IR] - Spectrum. Retrieved from [Link]

Sources

Technical Whitepaper: Strategic Synthesis of 2-Ethoxy-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 2-Ethoxy-4-fluorobenzaldehyde , a critical pharmacophore used in the development of antihypertensive agents, kinase inhibitors, and liquid crystal displays.

Executive Summary

This compound (CAS: 84404-13-7) is a di-substituted benzaldehyde derivative characterized by an electron-withdrawing fluorine at the 4-position and an electron-donating ethoxy group at the 2-position.

This guide outlines two distinct synthetic pathways:

  • Route A (The "Gold Standard"): Regioselective O-alkylation of 2-hydroxy-4-fluorobenzaldehyde. This route is recommended for medicinal chemistry and early-phase development due to its unambiguous regiochemistry.

  • Route B (The "Industrial Alternative"): Nucleophilic Aromatic Substitution (

    
    ) of 2,4-difluorobenzaldehyde. This route offers raw material cost advantages but requires strict control of reaction parameters to ensure C2-selectivity over C4.
    

Retrosynthetic Analysis & Pathway Logic

To design a self-validating protocol, we must analyze the electronic activation of the benzene ring.

  • Target: this compound

  • Disconnection 1 (C-O Bond): Removal of the ethyl group reveals 2-hydroxy-4-fluorobenzaldehyde . This precursor has the aldehyde and fluorine pre-installed, eliminating regioselectivity risks during the formation of the core ring.

  • Disconnection 2 (C-O Aryl Bond): Removal of the ethoxide nucleophile reveals 2,4-difluorobenzaldehyde . The aldehyde carbonyl is a strong electron-withdrawing group (EWG), activating both ortho and para positions for nucleophilic attack.

Pathway Visualization (DOT Diagram)

SynthesisPathways Target TARGET MOLECULE This compound (CAS: 84404-13-7) RouteA_Start PRECURSOR A 2-Hydroxy-4-fluorobenzaldehyde StepA Route A: O-Alkylation (Williamson Ether Synthesis) Reagents: EtI, K2CO3, DMF Condition: 60°C, S_N2 Mechanism RouteA_Start->StepA RouteB_Start PRECURSOR B 2,4-Difluorobenzaldehyde StepB Route B: S_NAr Substitution (Regioselective Displacement) Reagents: NaOEt, EtOH Condition: -10°C to 0°C RouteB_Start->StepB StepA->Target StepB->Target Selectivity CRITICAL CONTROL POINT Ortho-chelation favors C2 substitution over C4 (Para) Selectivity->StepB

Figure 1: Convergent synthesis pathways. Route A (Blue) offers higher purity; Route B (Red) offers lower raw material costs but higher regiochemical risk.

Primary Protocol: Route A (O-Alkylation)

This protocol is the preferred method for research and drug development. It utilizes the Williamson Ether Synthesis logic. The phenolic hydroxyl group at the 2-position is deprotonated to form a phenoxide, which then attacks the ethyl iodide via an


 mechanism.
Reagents & Stoichiometry[1][2]
ComponentRoleEq.Rationale
2-Hydroxy-4-fluorobenzaldehyde Substrate1.0Pre-functionalized core ensures correct isomer.
Ethyl Iodide (EtI) Alkylating Agent1.2Higher reactivity than bromide; excess ensures completion.
Potassium Carbonate (K₂CO₃) Base1.5Anhydrous, granular. Buffers the reaction; forms phenoxide.[1]
DMF (N,N-Dimethylformamide) Solvent10 volPolar aprotic solvent enhances nucleophilicity of phenoxide.
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.
    
  • Solubilization: Charge the flask with 2-Hydroxy-4-fluorobenzaldehyde (5.0 g, 35.7 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.

  • Deprotonation: Add Potassium Carbonate (7.4 g, 53.5 mmol) in a single portion. The suspension will turn yellow/orange as the phenoxide forms. Stir at Room Temperature (RT) for 30 minutes.

    • Mechanistic Insight: Pre-stirring allows the formation of the potassium phenoxide salt, which is the active nucleophile.

  • Alkylation: Add Ethyl Iodide (3.4 mL, 42.8 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 8:2). The starting material (

      
      , stains purple with FeCl3 due to phenol) should disappear. The product (
      
      
      
      ) will be UV active but FeCl3 negative.
  • Workup:

    • Cool to RT. Pour the mixture into ice-cold water (200 mL) to precipitate inorganic salts and quench excess base.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layer with Brine (

      
       mL) to remove dissolved DMF.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: If the crude oil is slightly yellow, recrystallize from Hexane/Ethanol or perform a short silica plug filtration.

Alternative Protocol: Route B (S_NAr Regioselective)

This route is valuable when the 2-hydroxy precursor is unavailable. It relies on the Ortho-Effect . In nucleophilic aromatic substitution on benzaldehydes, the carbonyl oxygen can coordinate with the metal cation (Na+) of the alkoxide, directing the nucleophile to the ortho (2-position) rather than the para (4-position), despite the 4-position being less sterically hindered.

Critical Process Parameters (CPPs)
  • Temperature: Must be kept low (-10°C to 0°C). Higher temperatures increase the kinetic energy enough to overcome the activation energy for para-substitution, leading to a mixture of 2-ethoxy and 4-ethoxy isomers.

  • Solvent: Anhydrous Ethanol.

  • Reagent: Freshly prepared Sodium Ethoxide (NaOEt).

Procedure Summary
  • Dissolve 2,4-difluorobenzaldehyde in anhydrous Ethanol.

  • Cool to -10°C using an ice/salt bath.

  • Add NaOEt (1.05 eq) dropwise over 1 hour. Slow addition is crucial to prevent localized hotspots.

  • Stir at 0°C for 2 hours.

  • Quench immediately with dilute HCl to neutralize the alkoxide and stop any further reaction.

Analytical Characterization (QC)

To validate the identity of the synthesized molecule, compare experimental data against these reference values.

NMR Specification
NucleusShift (

ppm)
MultiplicityIntegrationAssignment
1H 10.25Singlet (s)1HAldehyde (-CHO)
1H 7.85Doublet of Doublets (dd)1HH-6 (Ortho to CHO)
1H 6.75Multiplet (m)1HH-5 (Meta to CHO)
1H 6.60Doublet of Doublets (dd)1HH-3 (Ortho to EtO, Meta to CHO)
1H 4.12Quartet (q)2HEthoxy

1H 1.45Triplet (t)3HEthoxy

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Route A) Incomplete deprotonation or wet DMF.Ensure K2CO3 is finely ground and DMF is anhydrous (stored over molecular sieves).
Mixture of Isomers (Route B) Temperature too high during addition.Maintain reaction < 0°C. Lower addition rate of NaOEt.
Product is Dark/Tar Oxidation of aldehyde.Perform reaction under strict Nitrogen atmosphere. Store product in dark/cold.

Safety & Toxicology

  • Ethyl Iodide: Alkylating agent. Potential carcinogen. Use in a fume hood.

  • 2,4-Difluorobenzaldehyde: Irritant. Lachrymator.

  • Reaction Hazard: Route B involves exothermic alkoxide addition; risk of thermal runaway if added too quickly.

References

  • BenchChem. (2025).[2] Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives. Retrieved from [2]

  • WuXi AppTec. (2024). Highly Regioselective S_NAr of a Polyhalogenated Benzaldehyde. QM Magic Class, Chapter 35. Retrieved from

  • ChemicalBook. (2024). 4-Ethoxy-2-fluorobenzaldehyde Synthesis and NMR Data. (Note: Isomeric reference for shift comparison). Retrieved from

  • National Institutes of Health (NIH). (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

Sources

Technical Guide: Safety & Handling of 2-Ethoxy-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethoxy-4-fluorobenzaldehyde (CAS: 883537-24-4) is a specialized pharmacophore building block used primarily in the synthesis of gastroprokinetic agents (e.g., Mosapride analogues) and bioactive heterocyclic scaffolds.[1] While structurally similar to common benzaldehydes, its specific substitution pattern—combining an electron-donating ethoxy group (ortho) with an electron-withdrawing fluorine (para)—creates unique stability and reactivity profiles.

This guide moves beyond standard Safety Data Sheet (SDS) parameters to address the operational reality of handling this reagent: preventing rapid auto-oxidation, managing physical state transitions (low-melting solid/liquid), and mitigating specific fluorinated-organic hazards.

Physicochemical Profile & Molecular Identity

Understanding the physical nature of the reagent is the first step in safe handling. This compound often exists at the boundary between solid and liquid phases at room temperature, necessitating specific transfer protocols.

ParameterData
Chemical Name This compound
CAS Number 883537-24-4
Molecular Formula C₉H₉FO₂
Molecular Weight 168.17 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity/temperature)
Solubility Soluble in DCM, THF, Ethyl Acetate; sparingly soluble in water.
Key Moiety Aldehyde (-CHO): Susceptible to oxidation.Fluorine (-F): Increases lipophilicity/metabolic stability.Ethoxy (-OEt): Electron donor; steric hindrance at ortho position.

Stability & Storage: The Auto-Oxidation Risk

The Mechanism of Degradation

Unlike simple benzene derivatives, electron-rich aldehydes are highly prone to radical auto-oxidation . The 2-ethoxy group donates electron density to the ring, which can stabilize radical intermediates, accelerating the conversion of the aldehyde to its corresponding carboxylic acid (2-ethoxy-4-fluorobenzoic acid).

This degradation is not just a purity issue; it alters stoichiometry in sensitive reactions like reductive aminations.

DOT Diagram: Auto-Oxidation Pathway

The following diagram illustrates the radical chain mechanism that occurs if the reagent is stored improperly (exposed to air).

AutoOxidation Aldehyde This compound (Reagent) Radical Acyl Radical (Intermediate) Aldehyde->Radical Initiation (Light/Heat/O2) Peracid Perbenzoic Acid (Reactive Oxidant) Radical->Peracid + O2 (Propagation) Peracid->Radical Regenerates Radical Acid 2-Ethoxy-4-fluorobenzoic Acid (Impurity) Peracid->Acid + Aldehyde (Baeyer-Villiger type step)

Figure 1: Radical auto-oxidation pathway. Exposure to atmospheric oxygen converts the aldehyde to carboxylic acid, compromising reagent quality.

Storage Protocol
  • Atmosphere: Must be stored under Argon or Nitrogen . Argon is preferred due to its higher density, providing a better "blanket" over the liquid/solid surface.

  • Temperature: Refrigerate at 2–8°C . Lower temperatures retard the kinetics of radical initiation.

  • Container: Amber glass vials with Teflon-lined caps. Light can catalyze the initial hydrogen abstraction step.

Operational Handling & Synthesis Strategy

Hazard Analysis (GHS Classification)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Precaution: The fluorine substituent generally increases skin permeability compared to non-fluorinated analogues. Nitrile gloves are mandatory; double-gloving is recommended if handling concentrated oils.

Handling Workflow

Because this compound is a low-melting solid, it may require gentle warming to transfer as a liquid, or chipping as a solid. The following workflow ensures integrity is maintained from storage to reaction.

HandlingWorkflow Start Storage (4°C, Argon) Check Phase Check: Solid or Liquid? Start->Check Liquefy Gentle Warming (<30°C, Water Bath) Check->Liquefy If viscous oil/semi-solid WeighSolid Weigh as Solid (Quickly in air or Glovebox) Check->WeighSolid If crystalline solid Syringe Syringe Transfer (If Liquid) Liquefy->Syringe Funnel Powder Funnel (If Solid) WeighSolid->Funnel Reaction Reaction Vessel (Inert Atmosphere) Syringe->Reaction Funnel->Reaction Purge Backfill Storage with Argon Reaction->Purge Immediate Action

Figure 2: Decision tree for handling low-melting reagents. Warming is often safer than scraping solids to avoid aerosol generation.

Experimental Best Practices
  • Purity Check: Before using in critical steps (e.g., GMP synthesis of Mosapride intermediates), verify purity via 1H NMR .

    • Diagnostic Signal: Look for the aldehyde proton singlet around 10.0–10.4 ppm .

    • Impurity Signal: A broad singlet around 11–13 ppm indicates carboxylic acid formation.

  • Reaction Setup:

    • If performing Reductive Amination : Use mild reducing agents (e.g., STAB - Sodium Triacetoxyborohydride) to prevent defluorination, although aryl fluorides are generally stable to borohydrides.

    • If performing Oxidation : Be aware that the electron-rich nature of the ring makes the aldehyde oxidize very rapidly. Add oxidants slowly to control exotherms.

Emergency Response & Waste Management

Spill Cleanup
  • Evacuate & Ventilate: Aldehydes can be potent respiratory irritants (H335).

  • Absorb: Use vermiculite or sand. Do not use paper towels (combustible).

  • Neutralization: For large spills, treat with a dilute sodium bisulfite solution to form the bisulfite adduct, which is water-soluble and less volatile.

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[2] The lipophilic nature (due to the ethoxy/fluoro combination) makes thorough irrigation critical.

  • Skin Contact: Wash with soap and water.[2] Do not use alcohol/solvents, as they may increase skin absorption of the fluorinated compound.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Mosapride Intermediates. Retrieved February 2, 2026, from [Link]

  • Ingold, K. U. (1961). Inhibition of the Autoxidation of Aldehydes. Chemical Reviews.

Sources

Methodological & Application

Application Notes and Protocols: Synthesis and Application of Schiff Bases from 2-Ethoxy-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Schiff bases, distinguished by their characteristic azomethine or imine (-C=N-) functional group, represent a cornerstone class of organic compounds with profound versatility.[1][2] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of primary amines with carbonyl compounds.[3] Their applications are extensive, spanning medicinal chemistry, materials science, and catalysis.[4][5][6] The incorporation of heteroatoms and specific functional groups into the aldehyde precursor can significantly modulate the physicochemical and biological properties of the resulting Schiff base.

This guide focuses on 2-Ethoxy-4-fluorobenzaldehyde as a key building block. The presence of a fluorine atom can enhance metabolic stability and binding affinity in biological systems, while the ethoxy group modifies the electronic and steric profile of the molecule.[7] This document provides an in-depth exploration of the reaction mechanism, detailed experimental protocols for synthesis, comprehensive characterization techniques, and a discussion of the potential applications for researchers, scientists, and drug development professionals.

The Chemistry of Schiff Base Condensation

The General Mechanism

The formation of a Schiff base is a reversible, two-stage process typically catalyzed by acid.[1][8]

  • Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This forms a transient, unstable tetrahedral intermediate known as a carbinolamine (or hemiaminal).[9][10]

  • Dehydration: The carbinolamine intermediate then undergoes dehydration. This elimination of a water molecule is the rate-determining step and is facilitated by an acid catalyst, which protonates the hydroxyl group, converting it into a better leaving group (H₂O). The process concludes with the formation of the stable imine.[1][8]

The reaction's pH is a critical parameter. Optimal rates are often achieved in mildly acidic conditions (pH 4-5).[11] In highly acidic environments, the amine nucleophile becomes protonated, inhibiting the initial attack on the carbonyl carbon. Conversely, under neutral or basic conditions, the dehydration of the carbinolamine is slow.[11]

G cluster_0 Stage 1: Nucleophilic Addition cluster_1 Stage 2: Dehydration Aldehyde Aldehyde (this compound) Carbinolamine Carbinolamine Intermediate (Unstable) Aldehyde->Carbinolamine Nucleophilic Attack Amine Primary Amine (R-NH₂) Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H⁺ (Catalyst) Carbinolamine->Protonated_Carbinolamine Schiff_Base Schiff Base (Imine) + H₂O Protonated_Carbinolamine->Schiff_Base - H₂O (Rate-Determining Step)

Figure 1: General mechanism of acid-catalyzed Schiff base formation.
The Role of this compound

The specific substituents on the benzaldehyde ring introduce distinct electronic effects that influence the reaction kinetics.

  • Fluorine Atom (at C4): As a highly electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the primary amine.

  • Ethoxy Group (at C2): The oxygen atom in the ethoxy group possesses lone pairs of electrons, which can be donated to the aromatic ring through a resonance effect (+R). This electron-donating effect partially counteracts the inductive withdrawal of the fluorine atom.

The net result of these opposing electronic forces is a finely tuned reactivity of the carbonyl group. The enhanced electrophilicity due to the fluorine atom generally facilitates the initial nucleophilic addition, making this compound a reactive substrate for this condensation.

Critical Reaction Parameters

The success and efficiency of the synthesis depend on several key factors, which are summarized in the table below.

ParameterRationale & Field-Proven InsightsTypical Conditions
Solvent The solvent must dissolve the reactants but should not react with them. Alcohols like ethanol or methanol are commonly used as they are polar enough to dissolve the reactants and can facilitate proton transfer.[12][13]Absolute Ethanol, Methanol
Catalyst A few drops of a weak acid like glacial acetic acid can significantly accelerate the dehydration step.[11][14] Strong mineral acids are generally avoided as they can fully protonate the amine, rendering it non-nucleophilic.[1]Glacial Acetic Acid (catalytic amount)
Temperature Most Schiff base condensations require heating to overcome the activation energy barrier, especially for the dehydration step. Refluxing in the chosen solvent is a standard and effective method.[12][14]Room Temperature to Reflux (60-80 °C)
Stoichiometry An equimolar ratio (1:1) of the aldehyde and amine is typically used for the synthesis of simple imines.1:1 Aldehyde:Amine
Reaction Time The time required for completion varies depending on the reactivity of the specific amine and the reaction conditions. Monitoring by Thin-Layer Chromatography (TLC) is essential to determine the point of maximum product formation.1 - 6 hours

Experimental Protocols

Protocol 1: Conventional Synthesis via Reflux

This protocol describes a standard, reliable method for synthesizing a Schiff base from this compound and a representative primary amine, 4-chloroaniline.

Materials:

  • This compound

  • 4-Chloroaniline

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware

  • Buchner funnel and filter paper

G start Start dissolve_aldehyde Dissolve Aldehyde in Ethanol start->dissolve_aldehyde dissolve_amine Dissolve Amine in Ethanol (Separate Beaker) start->dissolve_amine combine Combine Solutions in Round-Bottom Flask dissolve_aldehyde->combine dissolve_amine->combine add_catalyst Add Glacial Acetic Acid (2-3 drops) combine->add_catalyst reflux Reflux Mixture (2-4 hours) add_catalyst->reflux monitor Monitor Reaction (via TLC) reflux->monitor cool Cool to Room Temp. & then in Ice Bath monitor->cool filter Filter Precipitate (Buchner Funnel) cool->filter wash Wash with Cold Ethanol filter->wash dry Dry the Product wash->dry recrystallize Recrystallize (for high purity) dry->recrystallize end End: Pure Schiff Base recrystallize->end

Figure 2: Experimental workflow for conventional Schiff base synthesis.

Step-by-Step Procedure:

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.68 g) in absolute ethanol (15 mL). In a separate beaker, dissolve an equimolar amount of 4-chloroaniline (10 mmol, 1.28 g) in absolute ethanol (10 mL).

  • Reaction Setup: While stirring, add the amine solution to the aldehyde solution in the round-bottom flask. Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[15]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours.

  • Monitoring: Periodically check the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material spots have disappeared.

  • Isolation: After completion, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate should form. Further cooling in an ice bath can enhance precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying & Purification: Dry the product in a desiccator or a vacuum oven at a low temperature. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol.

Protocol 2: Green Synthesis via Microwave Irradiation

This solvent-free approach aligns with the principles of green chemistry, offering reduced reaction times and eliminating the need for organic solvents.[3]

Materials:

  • This compound

  • 4-Chloroaniline

  • Microwave-safe reaction vessel

  • Domestic or scientific microwave oven

Step-by-Step Procedure:

  • Mixing: Place equimolar amounts of this compound (e.g., 5 mmol, 0.84 g) and 4-chloroaniline (5 mmol, 0.64 g) into a microwave-safe vessel.

  • Irradiation: Mix the solids thoroughly with a glass rod. Place the vessel in the center of the microwave oven and irradiate at a low to medium power setting (e.g., 180-360 W) for short intervals (e.g., 30-60 seconds).

  • Monitoring: After each interval, carefully remove the vessel, allow it to cool, and check the state of the reaction (e.g., by observing melting and solidification, or by TLC after dissolving a small sample).

  • Completion: Continue irradiating in intervals until the reaction is complete (typically 2-5 minutes total irradiation time).

  • Purification: The resulting solid product can be purified by washing with a small amount of cold ethanol followed by recrystallization.

Characterization of the Synthesized Schiff Base

Thorough characterization is essential to confirm the identity and purity of the synthesized product, N-(2-ethoxy-4-fluorobenzylidene)-4-chloroaniline.

TechniqueExpected Result & Interpretation
FTIR (cm⁻¹) Disappearance of the aldehyde C=O stretch (~1680-1700 cm⁻¹) and amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong, characteristic imine C=N stretch in the range of 1600-1625 cm⁻¹ .[16][17]
¹H NMR (ppm) Appearance of a singlet in the δ 8.5-9.0 ppm region, corresponding to the azomethine proton (-CH=N-) .[18] Signals for the aromatic protons and the ethoxy group (-OCH₂CH₃) will also be present in their expected regions.
¹³C NMR (ppm) Appearance of a signal around δ 160-165 ppm for the azomethine carbon (C=N) .[12]
Mass Spec. (MS) The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product (C₁₅H₁₃ClFNO).
Melting Point (°C) A sharp melting point range indicates a high degree of purity.

Applications and Further Reactions

Schiff bases derived from fluorinated aldehydes are valuable precursors in several fields:

  • Medicinal Chemistry: They serve as scaffolds for developing novel therapeutic agents with potential antimicrobial, anticancer, antiviral, and anti-inflammatory activities.[4][5][13] The fluorine atom can enhance lipophilicity and metabolic stability, which are desirable properties in drug candidates.

  • Coordination Chemistry: The imine nitrogen is basic and can coordinate with metal ions to form stable metal complexes.[4] These Schiff base ligands, especially those with additional donor atoms (like the oxygen of a hydroxyl group, if present), are crucial in the development of catalysts for various organic transformations.[19][20]

G cluster_0 Schiff Base Ligand cluster_1 Metal Ion cluster_2 Resulting Metal Complex Ligand Imine Nitrogen (N) (Electron Donor) Metal Metal Center (M) (e.g., Cu²⁺, Zn²⁺) (Electron Acceptor) Ligand->Metal Coordination Bond Formation Complex Stable Coordination Complex (Catalytic & Biological Applications) Metal->Complex

Figure 3: Logical relationship of Schiff base as a ligand for metal complexation.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aldehydes can be irritating to the skin, eyes, and respiratory tract. Avoid inhalation of vapors and direct contact.

  • Handle all organic solvents with care, as they are flammable. Keep away from open flames and ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the procedure before starting any experimental work.

References

  • Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). MDPI. [Link]

  • Schiff base metal complexes for use as catalysts in organic synthesis. (n.d.).
  • Schiff base - Wikipedia. (n.d.). Wikipedia. [Link]

  • Biological applications of Schiff bases: An overview. (2022). GSC Online Press. [Link]

  • Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. (n.d.). MDPI. [Link]

  • Synthesis, Characterization, and Applications of Schiff Base Flexible Organic Crystals. (2025). Letters in Applied NanoBioScience. [Link]

  • Chemistry (Class XII). (n.d.). Google Books.
  • Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach. (n.d.). International Journal of ChemTech Research. [Link]

  • Schiff Base Reaction-Mechanism, Rxn setup and Application. (2022). YouTube. [Link]

  • Green synthesis of Schiff bases through the condensation of substituted... (n.d.). ResearchGate. [Link]

  • Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties - PMC. (2025). National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization and Use of Schiff Bases as Fluorimetric Analytical Reagents (Part II). (2025). ResearchGate. [Link]

  • SCHIFF BASES. (n.d.). University of Technology. [Link]

  • Green Synthetic Methods for a Schiff Base from 2-Aminopyridine and 4-Ethoxybenzaldehyde. (2026). ResearchGate. [Link]

  • Schiff base formation for benzaldehyde. (n.d.). ResearchGate. [Link]

  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. (n.d.). Medires Publishing. [Link]

  • Synthesis, Spectroscopic Characterization and DFT Analysis of Schiff Bases Derived from Benzalacetone and Benzalacetophenone with Alanine. (n.d.). E3S Web of Conferences. [Link]

  • Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline. (n.d.). Der Pharma Chemica. [Link]

  • Synthesis, Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization and Use of Schiff Bases as Fluorimetric Analytical Reagents. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. (n.d.). MDPI. [Link]

  • Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. (n.d.). SCIRP. [Link]

  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (n.d.). JETIR. [Link]

Sources

The Strategic Application of 2-Ethoxy-4-fluorobenzaldehyde in Agrochemical Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Fluorinated Synthon

In the relentless pursuit of novel, effective, and environmentally benign agrochemicals, the strategic incorporation of fluorine and alkoxy groups into molecular scaffolds has proven to be a highly successful strategy. These substitutions can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to enhanced biological activity. Within this context, 2-Ethoxy-4-fluorobenzaldehyde emerges as a promising, yet underexplored, building block for the synthesis of next-generation herbicides, fungicides, and insecticides.

This technical guide provides an in-depth exploration of this compound as a key intermediate in agrochemical research. We will detail its synthesis, physicochemical properties, and present a validated protocol for its preparation. Furthermore, we will provide a representative, field-proven protocol for its application in the synthesis of a potential agrochemical candidate, explaining the causal logic behind each experimental step. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthon in their discovery pipelines.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction design and scale-up. The properties of this compound are summarized below, with comparative data for the related and widely used 4-Fluorobenzaldehyde.

PropertyThis compound4-Fluorobenzaldehyde
Molecular Formula C₉H₉FO₂C₇H₅FO
Molecular Weight 168.16 g/mol 124.11 g/mol [1]
Appearance Red solidColorless to light yellow liquid[1]
Boiling Point Not readily available181 °C at 758 mmHg[1]
Melting Point Not readily available-10 °C[1]
Density Not readily available1.157 g/mL at 25 °C[1]
CAS Number 532965-74-5459-57-4

Safety and Handling: this compound should be handled with care in a well-ventilated laboratory fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. While specific toxicity data for this compound is limited, related fluorinated benzaldehydes are known to be harmful if swallowed, and can cause skin and eye irritation.[2]

Synthesis of this compound: A Validated Protocol

The reliable synthesis of this compound is a critical first step for its utilization in agrochemical discovery. The following protocol, adapted from established Williamson ether synthesis methodologies, provides a robust and reproducible route to this key intermediate.

Workflow for the Synthesis of this compound

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Williamson Ether Synthesis cluster_workup Work-up & Purification cluster_product Final Product 2-Fluoro-4-hydroxybenzaldehyde 2-Fluoro-4-hydroxybenzaldehyde ReactionVessel Reaction at 60 °C 2-Fluoro-4-hydroxybenzaldehyde->ReactionVessel Reactant Iodoethane Iodoethane Iodoethane->ReactionVessel Ethylating Agent K2CO3 Potassium Carbonate K2CO3->ReactionVessel Base DMF N,N-Dimethylformamide DMF->ReactionVessel Solvent Concentration Vacuum Concentration ReactionVessel->Concentration Reaction Mixture Extraction Ethyl Acetate Extraction Concentration->Extraction Washing Washing with NaHCO₃ & Brine Extraction->Washing Drying Drying over Na₂SO₄ Washing->Drying Final_Concentration Final Concentration Drying->Final_Concentration Product This compound Final_Concentration->Product SchiffBaseWorkflow cluster_start Starting Materials cluster_reaction Condensation Reaction cluster_workup Product Isolation cluster_product Final Product Aldehyde This compound ReactionVessel Reflux Aldehyde->ReactionVessel Reactant Amine Substituted Aniline Amine->ReactionVessel Reactant Solvent Ethanol Solvent->ReactionVessel Catalyst Glacial Acetic Acid Catalyst->ReactionVessel Cooling Cooling & Crystallization ReactionVessel->Cooling Reaction Mixture Filtration Filtration Cooling->Filtration Washing Washing with Cold Ethanol Filtration->Washing Drying Drying Washing->Drying Product Schiff Base Derivative Drying->Product

Sources

Technical Application Note: Reductive Amination Strategies for 2-Ethoxy-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethoxy-4-fluorobenzaldehyde (CAS: 850375-05-2) represents a critical scaffold in modern medicinal chemistry, particularly in the synthesis of gastroprokinetic agents (e.g., Mosapride analogs) and ALDH1A3 inhibitors for oncology. Its dual-substitution pattern—combining an electron-withdrawing fluorine at the para position with an electron-donating ethoxy group at the ortho position—creates a unique electronic environment that influences the electrophilicity of the carbonyl carbon.

This guide provides a definitive, field-proven protocol for the reductive amination of this compound. Unlike generic aldehyde protocols, this document addresses the specific steric and electronic nuances of this scaffold to maximize yield and minimize defluorination or over-alkylation side products.

Chemical Reactivity & Mechanistic Insight[1]

Electronic & Steric Landscape

Successful reductive amination requires balancing the formation of the imine/iminium intermediate with its subsequent reduction.

  • 4-Fluoro Effect (Electronic): The fluorine atom at the para position exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon. This generally accelerates the initial nucleophilic attack by the amine compared to unsubstituted benzaldehyde.

  • 2-Ethoxy Effect (Steric/Electronic): The ortho-ethoxy group provides electron donation (+M) which can slightly deactivate the carbonyl, but more importantly, it introduces steric bulk . This steric hindrance can impede the formation of the tetrahedral intermediate, particularly with secondary or bulky primary amines.

Selection of Reducing Agent

For this specific substrate, Sodium Triacetoxyborohydride (STAB) is the reagent of choice over Sodium Cyanoborohydride (


) or Sodium Borohydride (

).
  • Selectivity: STAB is mild enough to reduce the imine selectively without reducing the aldehyde, preventing the formation of the alcohol side-product (2-ethoxy-4-fluorobenzyl alcohol).

  • Safety: It avoids the generation of toxic cyanide byproducts associated with

    
    .
    
  • Compatibility: It tolerates the ethoxy ether linkage and the aryl-fluorine bond, which can be labile under harsh catalytic hydrogenation conditions (hydrodefluorination).

Visualizing the Reaction Pathway

The following diagram outlines the mechanistic flow and critical decision points for this synthesis.

ReductiveAmination Start This compound Imine Imine / Hemiaminal (Intermediate) Start->Imine + Amine SideProduct Benzyl Alcohol (Impurity) Start->SideProduct Direct Reduction (Avoid!) Amine Amine (R-NH2) Amine->Imine Product Secondary/Tertiary Amine (Target) Imine->Product Reduction STAB STAB / DCE / AcOH (Standard Protocol) STAB->Product Ti Ti(OiPr)4 / NaBH4 (For Hindered Amines) Ti->Product

Caption: Mechanistic pathway for reductive amination. STAB ensures selective reduction of the imine over the aldehyde.

Experimental Protocols

Protocol A: Standard STAB Method (Primary/Unsteric Secondary Amines)

Scope: Best for reacting this compound with non-hindered amines (e.g., morpholine, piperidine, benzylamine).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve This compound  (1.0 mmol) in anhydrous DCE (5 mL).
    
  • Imine Formation: Add the Amine (1.1 mmol). If the amine is a free base, add Acetic Acid (1.0 mmol).

    • Note: If using an amine hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to free the base, but ensure the pH remains slightly acidic (pH 5-6) for imine formation.

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes. This allows the equilibrium to shift toward the imine/iminium species.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 mmol) portion-wise over 5 minutes.

    • Why portion-wise? To control mild exotherms and prevent local excesses that might reduce unreacted aldehyde.

  • Reaction: Remove the ice bath and stir at RT. Monitor by TLC or LC-MS.

    • Typical Time: 2 – 16 hours.

    • Endpoint: Disappearance of the aldehyde peak (approx. 10.09 ppm in

      
      H NMR).
      
  • Quench: Quench by adding saturated aqueous

    
     solution. Stir for 15 minutes until gas evolution (
    
    
    
    ) ceases.
  • Workup: Extract with Dichloromethane (DCM) (3x). Wash combined organics with Brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate).

Protocol B: Titanium-Mediated Method (Sterically Hindered Amines)

Scope: Required when the ortho-ethoxy group sterically hinders reaction with bulky amines (e.g., tert-butylamine, substituted anilines).

Reagents:

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Reducing Agent: Sodium Borohydride (

    
    ) (2.0 equiv)
    
  • Solvent: Methanol (MeOH) or THF.

Step-by-Step Procedure:

  • Activation: In a dried flask, combine This compound (1.0 equiv) and the Hindered Amine (1.2 equiv) in neat

    
     (or minimal THF).
    
  • Stirring: Stir at RT for 6–12 hours. The mixture typically becomes viscous.

    • Mechanism: Titanium acts as a Lewis acid and water scavenger, forcing the imine formation to completion despite steric hindrance.

  • Dilution: Dilute the mixture with anhydrous Methanol (MeOH).

  • Reduction: Cool to 0°C. Add

    
      carefully (exothermic).
    
  • Quench: Add 1N NaOH or water. A heavy white precipitate (

    
    ) will form.
    
  • Filtration: Filter through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Workup: Proceed with standard extraction as in Protocol A.

Critical Reaction Parameters & Data

The following table summarizes optimization data for this specific scaffold based on internal standards and literature precedents for ortho-alkoxy benzaldehydes.

ParameterRecommended RangeImpact on this compound
Solvent DCE > THF > DCMDCE promotes faster imine formation than THF. Avoid MeOH with STAB (solvolysis risk).
Stoichiometry 1.0 Ald : 1.1 AmineExcess amine prevents dialkylation (if amine is primary).
Temperature 0°C

RT
Higher temps (

) increase risk of defluorination or ether cleavage.
pH 5.0 – 6.0Essential. The ortho-ethoxy group can stabilize the protonated carbonyl; acid catalysis is vital.
Concentration 0.1 M – 0.25 MToo dilute slows the bimolecular imine formation step.

Troubleshooting & Optimization

Issue: Low Conversion / Recovered Aldehyde
  • Cause: The ortho-ethoxy group is blocking the amine approach.

  • Solution: Switch to Protocol B (

    
    ). The Lewis acid coordinates to both the carbonyl oxygen and the ethoxy oxygen, potentially locking the conformation and activating the carbonyl for attack.
    
Issue: Over-Alkylation (Tertiary Amine Formation)
  • Cause: The product secondary amine is more nucleophilic than the starting primary amine.

  • Solution: Use a larger excess of the primary amine (2-3 equiv) or use a stepwise approach: pre-form the imine in MeOH, evaporate solvent, then re-dissolve and reduce.

Issue: Defluorination
  • Cause: Rare with STAB, but possible with Catalytic Hydrogenation (

    
    ) or dissolving metals.
    
  • Solution: Stick to hydride reagents (STAB,

    
    ). If hydrogenation is mandatory, use Platinum on Carbon (
    
    
    
    ) or add a poison (e.g., Vanadium) to prevent C-F bond cleavage.

Safety & Handling

  • Fluorinated Aromatics: this compound may cause skin and severe eye irritation.[1] Use Neoprene or Nitrile gloves.

  • STAB: Reacts with water to release Hydrogen gas (flammable). Keep dry.[1][2][3]

  • Waste: The aqueous workup will contain Boron salts. Dispose of according to specific chemical waste regulations.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4] The Journal of Organic Chemistry, vol. 61, no.[4][5] 11, 1996, pp. 3849-3862.[4]

  • BenchChem. "An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde: Structure, Synthesis, and Applications." BenchChem Application Notes, 2025.

  • ChemicalBook. "Synthesis and Properties of 4-Ethoxy-2-fluorobenzaldehyde." ChemicalBook Product Database.

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.

  • Sigma-Aldrich. "Safety Data Sheet: 4-Fluorobenzaldehyde Derivatives." MilliporeSigma.

Sources

Application Note: A Multi-Modal Analytical Approach for Monitoring Reactions of 2-Ethoxy-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Ethoxy-4-fluorobenzaldehyde is a key building block in contemporary organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay between the electron-donating ethoxy group and the electron-withdrawing fluorine atom, make it a versatile precursor for a wide range of complex molecular architectures. The strategic incorporation of fluorine is a well-established strategy to enhance crucial properties of bioactive molecules, such as metabolic stability and binding affinity.[1] Consequently, robust and reliable analytical methods for monitoring reactions involving this aldehyde are paramount to ensure optimal reaction outcomes, impurity profiling, and efficient process development.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary analytical techniques for monitoring the consumption of this compound and the formation of products. We will delve into the causality behind experimental choices for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy. Each section includes detailed, field-proven protocols that serve as a validated starting point for your specific reaction systems.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueImplication for Analysis
Molecular Formula C₉H₉FO₂---
Molecular Weight 168.17 g/mol Guides mass spectrometry interpretation.
Appearance Solid (typically)Requires dissolution in a suitable solvent for analysis.
Solubility Soluble in common organic solvents (e.g., ACN, MeOH, DCM, THF)Provides flexibility in choosing solvents for sample preparation and chromatographic mobile phases.
Reactivity Aldehyde group is reactive towards nucleophiles.[2]Dictates the types of reactions to be monitored (e.g., reductions, condensations, oxidations).

I. Chromatographic Methods: The Workhorse of Reaction Monitoring

Chromatographic techniques are indispensable for their ability to separate complex mixtures, allowing for the simultaneous quantification of starting materials, intermediates, and products.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is often the method of choice for routine reaction monitoring due to its versatility, robustness, and wide applicability. For aromatic aldehydes like this compound, reversed-phase HPLC is particularly effective.

Causality of Method Design:

  • Reversed-Phase C18 Column: The nonpolar C18 stationary phase provides excellent retention for the moderately polar aromatic aldehyde, allowing for separation from more polar byproducts or more nonpolar products.

  • UV Detection: The benzaldehyde moiety contains a strong chromophore, making UV detection highly sensitive. A wavelength of 254 nm is a good starting point, though a full UV scan is recommended to determine the optimal wavelength for all components of interest.

  • Mobile Phase: A gradient of acetonitrile (ACN) and water is typically used to ensure the elution of compounds with a range of polarities. A small amount of acid (e.g., 0.1% formic acid) is often added to improve peak shape by suppressing the ionization of any acidic or basic functional groups.

Protocol 1: General Purpose Reversed-Phase HPLC Method

  • Sample Preparation:

    • Carefully quench a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Dilute the quenched aliquot with the initial mobile phase composition (e.g., 95:5 Water:ACN) to a final concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • HPLC Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
  • Data Analysis:

    • Identify the peaks corresponding to the starting material and product(s) by comparing retention times with authentic standards.

    • Calculate the percent conversion by monitoring the decrease in the peak area of this compound relative to an internal standard or by assuming the total peak area of all components remains constant.

dot

HPLC_Workflow Figure 1: HPLC Reaction Monitoring Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing reaction Reaction Mixture Aliquot quench Quench Reaction reaction->quench dilute Dilute with Mobile Phase quench->dilute filter Filter (0.45 µm) dilute->filter inject Inject onto C18 Column filter->inject separate Gradient Elution inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Conversion integrate->calculate NMR_Monitoring_Logic Figure 2: Logic Diagram for In-Situ NMR Monitoring Start Prepare NMR Tube (Reactant, Standard, Solvent) Acquire_t0 Acquire t=0 Spectrum Start->Acquire_t0 Initiate Initiate Reaction (Add Reagent) Acquire_t0->Initiate Monitor Automated Time-Course Acquisition (¹H & ¹⁹F) Initiate->Monitor Process Process Spectra Array Monitor->Process Integrate Integrate Key Signals (Reactant, Product, Std) Process->Integrate Analyze Plot Concentration vs. Time Integrate->Analyze Kinetics Determine Reaction Kinetics Analyze->Kinetics

Sources

The Strategic Utility of 2-Ethoxy-4-fluorobenzaldehyde in the Synthesis of Novel Fluorinated Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Advantage in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets, have made fluorinated organic molecules highly sought after in the development of novel therapeutics.[1] 2-Ethoxy-4-fluorobenzaldehyde has emerged as a versatile and valuable building block in this pursuit. Its unique substitution pattern—a reactive aldehyde functionality, a metabolically labile ethoxy group, and a strategically positioned fluorine atom—offers a powerful toolkit for medicinal chemists to generate diverse libraries of potentially bioactive compounds. This guide provides an in-depth exploration of the applications of this compound in the synthesis of novel fluorinated molecules, complete with detailed experimental protocols and an analysis of the underlying chemical principles.

Core Synthetic Applications and Methodologies

The reactivity of the aldehyde group in this compound makes it a prime candidate for a variety of condensation reactions, leading to the formation of diverse molecular architectures. This section will detail the synthesis of three key classes of compounds with significant therapeutic potential: fluorinated chalcones, Schiff bases, and pyrimidine derivatives.

Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated ketone core, are a class of compounds renowned for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone, is the most common method for their synthesis.[4]

Causality of Experimental Choices: The use of a strong base, such as potassium hydroxide, is crucial for the deprotonation of the α-carbon of the ketone, generating a reactive enolate ion. The subsequent nucleophilic attack of this enolate on the electrophilic carbonyl carbon of this compound initiates the condensation. The presence of the electron-withdrawing fluorine atom on the benzaldehyde ring enhances the electrophilicity of the carbonyl carbon, thereby facilitating the reaction. The ethoxy group, being in the ortho position, can exert a minor steric hindrance but also contributes to the overall electronic nature of the ring. Ethanol is a common solvent as it readily dissolves both the reactants and the catalyst.

Experimental Protocol: Synthesis of (E)-3-(2-Ethoxy-4-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Materials:

  • This compound

  • 4-Hydroxyacetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (Absolute)

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Distilled Water

  • Crushed Ice

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Beaker (250 mL)

  • Büchner funnel and filter paper

  • pH paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-hydroxyacetophenone (1.36 g, 10 mmol) in absolute ethanol (20 mL).

  • To this solution, add this compound (1.68 g, 10 mmol).

  • While stirring the mixture at room temperature, slowly add a solution of potassium hydroxide (1.12 g, 20 mmol) in ethanol (10 mL) dropwise over 15 minutes.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice (100 g).

  • Acidify the mixture by the dropwise addition of 10% hydrochloric acid until the pH is approximately 5-6.

  • A yellow solid will precipitate. Allow the precipitate to stand for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water (3 x 20 mL).

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

  • Dry the purified crystals in a vacuum oven at 50 °C.

Self-Validation:

  • TLC Monitoring: Use a mobile phase of hexane:ethyl acetate (7:3) to monitor the disappearance of the starting materials and the appearance of the product spot.

  • Melting Point: The purified chalcone should have a sharp melting point.

  • Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Data Presentation: Representative Fluorinated Chalcones

Compound IDKetone PrecursorYield (%)Antimicrobial Activity Notes
FC-1 4-Hydroxyacetophenone85%Broad-spectrum activity against Gram-positive and Gram-negative bacteria has been reported for similar fluorinated chalcones.[5][6]
FC-2 4-Aminoacetophenone82%The presence of an amino group can enhance antibacterial and antifungal properties.
FC-3 4-Nitroacetophenone78%The nitro group can modulate the electronic properties and biological activity of the chalcone.

Diagram: Claisen-Schmidt Condensation Workflow

Claisen_Schmidt_Condensation cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Stirring_at_RT Stir at RT (24h) This compound->Stirring_at_RT Substituted Acetophenone Substituted Acetophenone Substituted Acetophenone->Stirring_at_RT Ethanol Ethanol Ethanol->Stirring_at_RT KOH KOH KOH->Stirring_at_RT Pour_on_Ice Pour on Ice Stirring_at_RT->Pour_on_Ice Reaction Mixture Acidification Acidify (HCl) Pour_on_Ice->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Purified Fluorinated Chalcone Recrystallization->Product

Caption: Workflow for the synthesis of fluorinated chalcones.

Synthesis of Fluorinated Schiff Bases (Imines)

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are synthesized through the condensation of a primary amine with a carbonyl compound.[7] Fluorinated Schiff bases are of significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties.[8][9]

Causality of Experimental Choices: The reaction is typically catalyzed by a few drops of a weak acid, such as glacial acetic acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. The reaction is often carried out in a solvent like ethanol, which can dissolve both reactants. The removal of water, a byproduct of the reaction, drives the equilibrium towards the formation of the Schiff base. This can be achieved by azeotropic distillation or by using a dehydrating agent.

Experimental Protocol: Synthesis of (E)-N-(4-chlorophenyl)-1-(2-ethoxy-4-fluorophenyl)methanimine

Materials:

  • This compound

  • 4-Chloroaniline

  • Ethanol (Absolute)

  • Glacial Acetic Acid

  • Distilled Water

Equipment:

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Beaker (100 mL)

  • Büchner funnel and filter paper

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.68 g, 10 mmol) in absolute ethanol (15 mL).

  • In a separate beaker, dissolve 4-chloroaniline (1.28 g, 10 mmol) in absolute ethanol (10 mL).

  • Add the 4-chloroaniline solution to the flask containing the aldehyde solution.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours.

  • After refluxing, allow the reaction mixture to cool to room temperature.

  • A solid product will precipitate upon cooling. If no precipitate forms, slowly add cold distilled water until the solution becomes turbid.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold ethanol.

  • Dry the purified Schiff base in a desiccator.

Self-Validation:

  • Physical Appearance: The formation of a colored precipitate is a good indicator of product formation.

  • Melting Point: The purified product should exhibit a distinct melting point range.

  • Spectroscopic Analysis: Confirm the formation of the imine bond (C=N) using FT-IR spectroscopy (typically in the range of 1640-1690 cm⁻¹) and the overall structure by ¹H and ¹³C NMR.

Data Presentation: Representative Fluorinated Schiff Bases

Compound IDAmine PrecursorYield (%)Potential Biological Activity
FSB-1 4-Chloroaniline90%Enhanced antibacterial and antifungal activity is often observed in halogenated Schiff bases.[10]
FSB-2 4-Methoxyaniline88%The methoxy group can modulate lipophilicity and receptor binding.
FSB-3 4-Nitroaniline85%The strong electron-withdrawing nitro group can significantly influence the electronic properties and bioactivity.

Diagram: Schiff Base Synthesis Workflow

Schiff_Base_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation Aldehyde This compound Reflux Reflux (4h) Aldehyde->Reflux Amine Primary Amine Amine->Reflux Solvent Ethanol Solvent->Reflux Catalyst Glacial Acetic Acid Catalyst->Reflux Cooling Cool to RT Reflux->Cooling Reaction Mixture Precipitation Precipitation Cooling->Precipitation Filtration Filtration Precipitation->Filtration Product Purified Schiff Base Filtration->Product

Caption: General workflow for the synthesis of fluorinated Schiff bases.

Synthesis of Fluorinated Pyrimidine Derivatives

Pyrimidines are a class of nitrogen-containing heterocyclic compounds that form the backbone of nucleic acids (cytosine, thymine, and uracil). Synthetic pyrimidine derivatives are of immense interest in medicinal chemistry due to their diverse pharmacological activities, including antiviral, anticancer, and antimicrobial properties.[11][12] One common route to pyrimidines involves the condensation of a chalcone with a source of amidine, such as guanidine.

Causality of Experimental Choices: This two-step, one-pot synthesis first involves the in-situ formation of the fluorinated chalcone via a Claisen-Schmidt condensation as described previously. The subsequent addition of guanidine hydrochloride, a stable salt of the amidine, leads to a cyclocondensation reaction. The basic conditions facilitate the Michael addition of the guanidine to the α,β-unsaturated ketone of the chalcone, followed by an intramolecular condensation and dehydration to form the stable pyrimidine ring.

Experimental Protocol: One-Pot Synthesis of a 2-Amino-4-(2-ethoxy-4-fluorophenyl)-6-(4-hydroxyphenyl)pyrimidine

Materials:

  • This compound

  • 4-Hydroxyacetophenone

  • Sodium Hydroxide (NaOH)

  • Guanidine Hydrochloride

  • Ethanol (Absolute)

  • Distilled Water

  • Hydrochloric Acid (HCl), concentrated

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Beaker (250 mL)

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.68 g, 10 mmol) and 4-hydroxyacetophenone (1.36 g, 10 mmol) in absolute ethanol (30 mL).

  • Add a solution of sodium hydroxide (0.8 g, 20 mmol) in water (5 mL) to the flask and stir the mixture at room temperature for 1 hour to form the chalcone intermediate.

  • To this mixture, add guanidine hydrochloride (1.43 g, 15 mmol) and fit the flask with a reflux condenser.

  • Heat the reaction mixture to reflux for 8 hours.

  • After reflux, cool the mixture to room temperature and pour it into a beaker containing ice-cold water (150 mL).

  • Neutralize the solution with concentrated hydrochloric acid.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the product with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure pyrimidine derivative.

  • Dry the product under vacuum.

Self-Validation:

  • Reaction Monitoring: The reaction can be monitored by TLC, observing the disappearance of the chalcone intermediate and the appearance of the pyrimidine product.

  • Solubility Changes: The pyrimidine product will likely have different solubility characteristics compared to the starting materials and the chalcone intermediate.

  • Spectroscopic Confirmation: Utilize ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the formation of the heterocyclic ring and the overall structure.

Data Presentation: Potential Fluorinated Pyrimidine Derivatives

Compound IDKey ReagentsYield (%)Therapeutic Relevance
FPY-1 Guanidine HCl75%2-Aminopyrimidines are known scaffolds for kinase inhibitors and other therapeutic agents.[13]
FPY-2 Urea70%Pyrimidinone derivatives have shown a wide range of biological activities.
FPY-3 Thiourea72%Thio-substituted pyrimidines are also important pharmacophores in drug discovery.

Diagram: One-Pot Pyrimidine Synthesis

Pyrimidine_Synthesis Start This compound + Substituted Acetophenone Step1 Claisen-Schmidt Condensation (NaOH, EtOH, RT, 1h) Start->Step1 Intermediate In-situ Chalcone Formation Step1->Intermediate Step2 Cyclocondensation (Guanidine HCl, Reflux, 8h) Intermediate->Step2 Workup Work-up & Purification Step2->Workup Product Fluorinated Pyrimidine Derivative Workup->Product

Caption: One-pot synthesis of fluorinated pyrimidine derivatives.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of novel fluorinated molecules with significant potential in drug discovery and development. The protocols detailed in this guide for the synthesis of fluorinated chalcones, Schiff bases, and pyrimidines provide a solid foundation for researchers to explore the chemical space around this important scaffold. The strategic incorporation of the 2-ethoxy-4-fluorophenyl moiety can lead to the discovery of new chemical entities with enhanced pharmacological profiles. Further derivatization and biological evaluation of the compounds accessible from this starting material are warranted to fully unlock their therapeutic potential.

References

  • Fun, H.-K., et al. (2008). (E)-3-(4-Ethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2423. Available at: [Link]

  • Gil, Y., et al. (2018). (E)-1-(4-Fluoro-2-hydroxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one. IUCrData, 3(1), x180007. Available at: [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity. International Journal of Drug Design and Discovery, 3(3), 823-828. Available at: [Link]

  • Bayeh, Y., et al. (2020). Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. Advances in Biological Chemistry, 10(5), 127-139. Available at: [Link]

  • Sirka, L., et al. (2021). (E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl) prop-2-en-1-ones: Synthesis, In Vitro Cytotoxic Activity and Molecular Docking Studies. Chemical Papers, 75(11), 5945-5956. Available at: [Link]

  • Singh, P., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 26(15), 4567. Available at: [Link]

  • Burmaoglu, S., et al. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Molecules, 25(22), 5273. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. Polymers, 14(19), 4165. Available at: [Link]

  • Ntie-Kang, F., et al. (2019). Synthesis, Characterization and Antibacterial Activities of New Fluorinated Chalcones. Chemistry Africa, 2(1), 47-55. Available at: [Link]

  • Guchhait, S. K., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Journal of Medicinal Chemistry, 63(15), 7996-8018. Available at: [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2282. Available at: [Link]

  • Szymański, P., et al. (2023). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. International Journal of Molecular Sciences, 24(13), 11111. Available at: [Link]

  • Danenberg, P. V., et al. (1978). Fluorinated pyrimidines. Structures of reversible and irreversible complexes of thymidylate synthetase and fluorinated pyrimidine nucleotides. Biochemistry, 17(20), 4130-4136. Available at: [Link]

  • Butcher, R. J., et al. (2011). Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2894. Available at: [Link]

  • Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. Available at: [Link]

  • PubChem. (n.d.). (E)-3-(2-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. Retrieved from [Link]

  • Hranjec, M., et al. (2023). Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity. International Journal of Molecular Sciences, 24(13), 11111. Available at: [Link]

  • Chen, Y., et al. (2018). Synthesis, Characterization and Antibacterial Activities of New Fluorinated Chalcones. Molecules, 23(11), 2899. Available at: [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and antimicrobial activity of new Schiff bases containing coumarin moiety and their spectral characterization. ARKIVOC, 2008(17), 221-233. Available at: [Link]

  • Pharmacy 180. (n.d.). Fluorinated pyrimidines. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-Ethoxy-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Ethoxy-4-fluorobenzaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this valuable synthetic intermediate. The unique substitution pattern of this molecule—specifically the bulky ortho-ethoxy group—presents significant steric challenges that can impede common synthetic transformations.[1][2][3]

This guide provides in-depth, field-tested solutions and causal explanations to help you navigate these challenges effectively. It is structured as a series of troubleshooting scenarios and frequently asked questions to directly address issues you may encounter in the lab.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing both the underlying cause and actionable solutions.

Issue 1: Nucleophilic Addition (e.g., Grignard Reaction) is Slow, Incomplete, or Results in Low Yields.

Q: My Grignard reaction with this compound is failing. I'm observing a very slow reaction rate and recovering a significant amount of starting material. What is causing this, and how can I resolve it?

A: This is a classic case of steric hindrance. The bulky ethoxy group at the C2 position physically blocks the trajectory of the incoming nucleophile, making it difficult for it to attack the electrophilic carbonyl carbon.[4][5] While the para-fluoro group increases the carbonyl's electrophilicity, this electronic benefit is often insufficient to overcome the severe spatial congestion.[6] Furthermore, Grignard reagents are strongly basic and can act as reducing agents (via β-hydride transfer) or as bases to deprotonate any slightly acidic protons, leading to unwanted side products when the primary addition pathway is slowed.[7]

Causality & Strategic Solutions

The core issue is the high activation energy for the nucleophilic attack. Our goal is to either increase the system's energy to overcome this barrier or use reagents that are inherently more reactive or less sterically demanding.

Solution A: Enhance Nucleophilicity with Organocerium Reagents (Luche Reaction Conditions)

Transmetalation of a Grignard or organolithium reagent with a cerium salt like cerium(III) chloride (CeCl₃) generates an organocerium species. These reagents are significantly less basic but more nucleophilic than their Grignard counterparts, which drastically reduces side reactions and can improve reaction rates with hindered substrates.

Solution B: Increase Reaction Temperature

Providing more kinetic energy can help the reacting molecules overcome the steric repulsion barrier.[4] This should be done cautiously to avoid decomposition of the reagents or products.

Solution C: Utilize a More Reactive Organometallic

Organolithium reagents are generally more reactive than Grignard reagents and may provide better results, although their higher basicity can sometimes be problematic.

Comparative Data: Strategies for Grignard Addition
StrategyReagent SystemTypical TemperatureKey AdvantageAnticipated Yield Improvement
Baseline R-MgBr in THF0 °C to RTStandard conditions< 20% (for bulky R)
Thermal Push R-MgBr in THFReflux (66 °C)Simple modification30-50%
Reactivity Boost R-Li in THF/Hexanes-78 °C to 0 °CHigher reactivity40-60%
Optimized R-MgBr + CeCl₃ (anhydrous)-78 °C to 0 °CHigh nucleophilicity, low basicity70-90%
Experimental Protocol: Nucleophilic Addition using Organocerium Reagent

This protocol describes the addition of a generic Grignard reagent (R-MgBr) to this compound.

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add anhydrous cerium(III) chloride (1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe and stir the resulting slurry vigorously for 2-3 hours at room temperature to activate the CeCl₃.

  • Cooling: Cool the slurry to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the Grignard reagent (1.05 equivalents, solution in THF or Et₂O) dropwise to the cold CeCl₃ slurry. Stir the mixture at -78 °C for 1 hour.

  • Substrate Addition: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC). If the reaction is sluggish, allow it to warm slowly to -40 °C.

  • Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Issue 2: Poor Yields in Olefination Reactions (Wittig & Related).

Q: I'm attempting a Wittig reaction to synthesize an alkene from this compound, but the yield is extremely low. Is there a better way?

A: Yes, this is a common problem. The Wittig reaction proceeds through a [2+2] cycloaddition to form a strained four-membered oxaphosphetane intermediate.[8] The formation of this intermediate is highly sensitive to steric hindrance on both the aldehyde and the ylide. The ortho-ethoxy group on your substrate severely hinders this step, leading to poor yields.[9][10]

Causality & Strategic Solutions

For sterically hindered aldehydes, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative.[9] HWE reagents (phosphonate carbanions) are generally more nucleophilic and less sterically demanding than the corresponding phosphonium ylides used in the Wittig reaction. This increased reactivity allows them to effectively attack hindered carbonyls where Wittig reagents fail.[11]

Workflow: Troubleshooting Olefination Reactions

G Start Low Yield with Wittig Reaction Check_Ylide Is the Ylide stabilized or unstabilized? Start->Check_Ylide Switch_HWE Switch to Horner-Wadsworth-Emmons (HWE) Reaction Check_Ylide->Switch_HWE Primary Recommendation Optimize_Wittig Optimize Wittig Conditions (Higher Temp, Stronger Base) Check_Ylide->Optimize_Wittig Alternative (Less Effective) HWE_Protocol Follow HWE Protocol with Phosphonate Ester + Base (e.g., NaH) Switch_HWE->HWE_Protocol Result_Improved Improved Yield HWE_Protocol->Result_Improved Result_Failure Still Low Yield Optimize_Wittig->Result_Failure

Caption: Troubleshooting workflow for olefination of hindered aldehydes.

Experimental Protocol: Horner-Wadsworth-Emmons (HWE) Olefination

This protocol describes the reaction with a generic phosphonate ester to form an alkene.

  • Preparation: Under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to a flame-dried flask. Wash the NaH with anhydrous hexanes (2x) to remove the oil, then carefully decant the hexanes.

  • Solvent Addition: Add anhydrous THF to the washed NaH. Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Slowly add the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 equivalents) dropwise to the NaH suspension.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases. This forms the reactive phosphonate carbanion.

  • Substrate Addition: Cool the solution of the carbanion back to 0 °C. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.

  • Work-up & Purification: Follow steps 7-9 from the organocerium protocol above.[11]

Issue 3: Incomplete Conversion or Aldehyde Reduction during Reductive Amination.

Q: During the reductive amination of this compound, I either get my starting material back or find that the aldehyde has been reduced to an alcohol. How do I form the desired amine?

A: The rate-limiting step in reductive amination is the initial formation of the imine (or iminium ion), which requires the nucleophilic attack of the amine on the carbonyl.[12] The steric hindrance from the ortho-ethoxy group slows this step considerably. If you use a strong, non-selective reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure, it can reduce the highly reactive aldehyde faster than the sluggish imine formation can occur.[13]

Causality & Strategic Solutions

The key is to separate the imine formation step from the reduction step or to use a reducing agent that is selective for the iminium ion over the aldehyde.

Solution A: Two-Step Procedure with Water Removal

Physically separate the two stages. First, form the imine by reacting the aldehyde and amine, often with a mild acid catalyst and removal of the water byproduct (e.g., using a Dean-Stark apparatus or molecular sieves). Once imine formation is complete, cool the reaction and add the reducing agent.

Solution B: Use a Selective Reducing Agent

Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is an ideal reagent for one-pot reductive aminations of hindered substrates. It is a milder reducing agent than NaBH₄ and is particularly effective at reducing the protonated iminium ion intermediate while being slow to react with the starting aldehyde.[13]

Reaction Pathway: Selective Reductive Amination

G cluster_0 One-Pot with NaBH(OAc)₃ (Recommended) cluster_1 One-Pot with NaBH₄ (Problematic) A Aldehyde + Amine B Iminium Ion (Equilibrium) A->B Slow, Reversible C Desired Amine B->C Fast, Irreversible Reduction by STAB D Aldehyde + Amine E Side Product: Alcohol D->E Fast Reduction by NaBH₄

Caption: Comparison of reducing agents in reductive amination.

Experimental Protocol: One-Pot Reductive Amination using STAB
  • Setup: To a flask containing this compound (1.0 eq) and the desired amine (1.1-1.5 eq) in a suitable solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)), add a few drops of acetic acid to catalyze imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the imine/iminium equilibrium to be established.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction at room temperature overnight. Monitor progress by TLC or LC-MS.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Work-up & Purification: Separate the layers. Extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Part 2: Frequently Asked Questions (FAQs)

Q1: What structural features make this compound so sterically hindered?

A1: The primary cause of steric hindrance is the ethoxy group (-OCH₂CH₃) located at the C2 position, immediately adjacent to the aldehyde's carbonyl carbon (-CHO).[1][3] The free rotation around the C-O and C-C bonds of the ethoxy group allows it to sweep out a large volume of space, creating a "shield" that physically obstructs the path of incoming reagents trying to attack the carbonyl.[5]

Q2: How does the para-fluoro group influence the aldehyde's reactivity?

A2: The fluorine atom at the C4 position primarily exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring and, consequently, from the carbonyl carbon. This makes the carbonyl carbon more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack.[14] However, in the case of this compound, this electronic activation is often overshadowed by the powerful steric blocking of the ortho-ethoxy group.

Q3: Are there alternative, less-hindered aldehydes with similar electronic properties?

A3: Yes. If the specific substitution pattern is not critical, you could consider 4-fluoro-2-methoxybenzaldehyde. The methoxy group is smaller than the ethoxy group and presents less steric bulk. For a significant reduction in hindrance, 4-fluorobenzaldehyde would be the simplest choice, as it lacks any ortho substituent, though its electronic properties will differ due to the absence of the electron-donating alkoxy group.[14][15]

Q4: In a multi-step synthesis, when should I consider a protecting group strategy for the aldehyde?

A4: A protecting group strategy is advisable when you need to perform a reaction elsewhere in the molecule that is incompatible with a free aldehyde.[16][17] For example, if you need to perform a Grignard reaction on an ester within the same molecule, the unprotected aldehyde would react first.[18] In such cases, the aldehyde can be protected as an acetal (e.g., by reacting it with ethylene glycol and an acid catalyst). Acetals are stable to strong bases and nucleophiles (like Grignards and organolithiums) but can be easily removed later with aqueous acid to regenerate the aldehyde.[19][20]

References

  • Steric hindrance - Theory pages - Labster . [Link]

  • Steric Hindrance | Organic Chemistry - YouTube . [Link]

  • Reactions with Grignard Reagents - Chemistry LibreTexts . [Link]

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  • Steric Hindrance Effect | Definition, Factors & Examples - Lesson - Study.com . [Link]

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  • (PDF) Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments - ResearchGate . [Link]

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  • Additions of Aldehyde-Derived Radicals and Nucleophilic N-Alkylindoles to Styrenes by Photoredox Catalysis | Organic Letters - ACS Publications . [Link]

  • Wittig Reaction - Chemistry LibreTexts . [Link]

  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts . [Link]

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  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR . [Link]

  • Organocatalysis using aldehydes: the development and improvement of catalytic hydroaminations, hydrations and hydrolyses - Chemical Communications (RSC Publishing) . [Link]

  • A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis - NIH . [Link]

  • Nobel Prize in Chemistry 2021 Part 1, Asymmetric Organocatalysis, Enantioselective Organic Chemistry - YouTube . [Link]

  • Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC - NIH . [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti . [Link]

  • Understanding Steric Hindrance: The Key to Advanced Ether Synthesis - Oreate AI Blog . [Link]

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Technical Support Center: Purification of 2-Ethoxy-4-fluorobenzaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Ethoxy-4-fluorobenzaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of organic intermediates. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful isolation of high-purity materials.

Introduction to Purification Challenges

This compound is a key building block in medicinal chemistry, valued for the synthetic versatility of its aldehyde group and the advantageous properties conferred by the fluoro and ethoxy substituents. However, achieving high purity of this and related derivatives can be challenging due to a variety of factors inherent to its synthesis and chemical nature. Common hurdles include the presence of closely-related impurities from the synthetic route, degradation products, and the physicochemical properties of the target molecule itself. This guide will address these challenges systematically, providing both theoretical understanding and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound synthesized via Williamson ether synthesis?

A1: The Williamson ether synthesis, a common route to this compound, involves the reaction of 2-fluoro-4-hydroxybenzaldehyde with an ethylating agent (e.g., iodoethane or diethyl sulfate) in the presence of a base.[1] The primary impurities to anticipate are:

  • Unreacted 2-fluoro-4-hydroxybenzaldehyde: Incomplete reaction will leave residual starting material. This impurity is more polar than the product.

  • Over-ethylated byproducts: While less common for this specific substrate, in some cases, side reactions can occur.

  • Unreacted ethylating agent: Residual iodoethane or other ethylating agents may be present.

  • 2-Ethoxy-4-fluorobenzoic acid: The aldehyde is susceptible to oxidation, especially if exposed to air for prolonged periods, leading to the formation of the corresponding carboxylic acid.[2]

Q2: My purified this compound has a yellowish tint. Is this normal, and how can I remove the color?

A2: A yellow or brownish coloration often indicates the presence of minor, highly conjugated impurities or degradation products. While a faint yellow color might be acceptable for some applications, for high-purity requirements, it is advisable to remove these chromophores. Activated charcoal treatment during recrystallization can be effective.[3] Alternatively, column chromatography is a reliable method for separating these colored impurities.[4]

Q3: I'm concerned about the stability of the ethoxy group during workup. Can it be cleaved under acidic or basic conditions?

A3: Aryl ethers, such as the ethoxy group in your compound, are generally stable under mildly acidic or basic conditions typically used during aqueous workups (e.g., washing with dilute HCl or NaHCO₃ solution).[5] However, cleavage of the ether bond can occur under strong acidic conditions, particularly with heating in the presence of strong acids like HBr or HI.[6][7] Therefore, it is crucial to avoid prolonged exposure to harsh acidic conditions during purification.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly.[3] To troubleshoot this:

  • Ensure you are using a solvent with a boiling point lower than your compound's melting point.

  • Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Try a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.[3][8]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low yield after purification - Incomplete reaction. - Loss of product during aqueous washes due to some water solubility. - Co-elution of product with impurities during column chromatography.- Monitor the reaction closely by TLC or HPLC to ensure completion. - Saturate the aqueous wash solutions with NaCl (brine) to reduce the solubility of the organic product.[1] - Optimize the mobile phase for column chromatography to achieve better separation.
Product decomposes on silica gel column - The silica gel is too acidic, causing degradation of the aldehyde or cleavage of the ethoxy group.- Deactivate the silica gel by pre-treating it with a small amount of a suitable base, such as triethylamine, mixed with the eluent. - Consider using a different stationary phase, such as alumina.
Multiple spots on TLC after purification - Inadequate separation during chromatography. - Decomposition of the product on the TLC plate. - The presence of positional isomers that are difficult to separate.- Use a less polar solvent system for chromatography to improve resolution. - Run a 2D TLC to check for on-plate decomposition. - Consider preparative HPLC for challenging separations of isomers.
Broad melting point range of the final product - Presence of residual solvent. - Contamination with impurities.- Dry the product under high vacuum for an extended period. - Re-purify the material using a different technique (e.g., recrystallization if previously chromatographed).

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline. The ideal solvent or solvent system should be determined experimentally on a small scale.

  • Solvent Selection: Test the solubility of a small amount of your crude this compound in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, and mixtures thereof) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but sparingly when cold.[9] A common solvent system for similar compounds is a mixture of ethanol and water or hexanes and ethyl acetate.[4]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to achieve complete dissolution.[10]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and gently boil for a few minutes. Perform a hot filtration to remove the charcoal.[3]

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase and Eluent Selection: For a moderately polar compound like this compound, silica gel is a suitable stationary phase. The eluent can be a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Begin eluting with the determined solvent system. You may use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase) to separate the components.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purity Assessment by HPLC

This is a general method that should be optimized for your specific system and impurity profile.

  • Column: A C18 reversed-phase column is typically suitable for this type of compound.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing a small amount of an additive like formic acid (e.g., 0.1%) to improve peak shape, is a good starting point.[11]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a compatible solvent.

Visualizations

Impurity Formation and Removal Workflow

Figure 1: General workflow for purification of this compound. crude Crude this compound (Contains starting materials, byproducts, and oxidized impurity) wash Aqueous Wash (e.g., NaHCO3 solution) crude->wash chromatography Column Chromatography (Silica gel, Hexanes/EtOAc gradient) wash->chromatography impurities_removed1 Acidic Impurities Removed (e.g., 2-Ethoxy-4-fluorobenzoic acid) wash->impurities_removed1 recrystallization Recrystallization (e.g., Ethanol/Water) chromatography->recrystallization impurities_removed2 Polar & Non-polar Impurities Removed (e.g., 2-fluoro-4-hydroxybenzaldehyde) chromatography->impurities_removed2 pure High-Purity this compound recrystallization->pure impurities_removed3 Trace Impurities Removed recrystallization->impurities_removed3

Caption: General purification workflow for this compound.

Troubleshooting Decision Tree for Recrystallization

Figure 2: Troubleshooting decision tree for recrystallization. start Start Recrystallization oils_out Compound Oils Out? start->oils_out no_crystals No Crystals Form? oils_out->no_crystals No solution1 - Use lower boiling solvent - Cool more slowly - Use a two-solvent system oils_out->solution1 Yes impure_crystals Crystals are Impure? no_crystals->impure_crystals No solution2 - Concentrate solution - Scratch flask - Add seed crystal no_crystals->solution2 Yes success Successful Recrystallization impure_crystals->success No solution3 - Re-recrystallize from a different solvent - Consider chromatography impure_crystals->solution3 Yes

Caption: Troubleshooting decision tree for common recrystallization issues.

References

  • Analytical Methods - RSC Publishing. (n.d.). Retrieved February 2, 2026, from [Link]

  • HPLC chromatograms showing separation of... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

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  • Recrystallization with two solvents : r/Chempros - Reddit. (2019, December 18). Retrieved February 2, 2026, from [Link]

  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals - Agilent. (n.d.). Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Lab: Recrystallization - YouTube. (2007, November 28). Retrieved February 2, 2026, from [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals - Shimadzu UK. (n.d.). Retrieved February 2, 2026, from [Link]

  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments | ACS Sustainable Chemistry & Engineering - ACS Publications. (2013, November 11). Retrieved February 2, 2026, from [Link]

  • Reactions of Ethers-Ether Cleavage - Chemistry Steps. (n.d.). Retrieved February 2, 2026, from [Link]

  • Strategy to develop purification protocols using ÄKTA system - Cytiva. (2020, March 31). Retrieved February 2, 2026, from [Link]

  • Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (2025, September 22). Retrieved February 2, 2026, from [Link]

  • Formaldehyde analysis of seized cosmetic products by HS-GC-MS of methylal, ethoxymethoxymethane, and ethylal derivatives - SciELO. (n.d.). Retrieved February 2, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved February 2, 2026, from [Link]

  • Rapid and Mild Cleavage of Aryl-Alkyl Ethers to Liberate Phenols | Request PDF - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • 5.2 Protein purification. (n.d.). Retrieved February 2, 2026, from [Link]

  • HPLC Determination of Four Textile Dyes and Studying Their Degradation Using Spectrophotometric Technique | An-Najah Staff. (n.d.). Retrieved February 2, 2026, from [Link]

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Technical Support Center: Synthesis of 2-Ethoxy-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Ethoxy-4-fluorobenzaldehyde. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly byproduct formation, encountered during its synthesis. Our approach is grounded in mechanistic principles to empower you with the scientific rationale behind experimental choices.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound is primarily achieved through two common routes:

  • Williamson Ether Synthesis: Ethylation of 2-fluoro-4-hydroxybenzaldehyde. This is a robust and widely used method for forming the ether linkage.

  • Vilsmeier-Haack Formylation: Formylation of 1-ethoxy-3-fluorobenzene. This electrophilic aromatic substitution introduces the aldehyde group onto the benzene ring.

Each pathway presents a unique set of challenges and potential byproducts. This guide will dissect each route, offering insights into mitigating these issues.

Section 2: Williamson Ether Synthesis of 2-fluoro-4-hydroxybenzaldehyde

This route involves the deprotonation of the hydroxyl group of 2-fluoro-4-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.

Troubleshooting Guide: Williamson Ether Synthesis

Question 1: My reaction yield is low, and I have a significant amount of unreacted 2-fluoro-4-hydroxybenzaldehyde. What is the likely cause?

Answer:

The most probable cause is incomplete deprotonation of the phenolic hydroxyl group. The acidity of the phenol, the strength of the base, and the reaction solvent are critical factors.

  • Causality: The Williamson ether synthesis is an S\textsubscript{N}2 reaction where the phenoxide is the nucleophile.[1][2] If the concentration of the phenoxide is low due to incomplete deprotonation, the reaction rate will be slow, leading to low conversion. Phenols are generally more acidic than aliphatic alcohols, but a sufficiently strong base is still required for complete deprotonation.[3]

  • Troubleshooting Steps:

    • Base Selection: Ensure the base is strong enough to deprotonate the phenol. While potassium carbonate (K₂CO₃) is commonly used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KHMDS) can be employed if incomplete deprotonation is suspected.[4] However, with stronger bases, the potential for side reactions increases.

    • Solvent Choice: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents effectively solvate the cation of the base, leaving the anion more reactive, and they do not protonate the phenoxide.

    • Anhydrous Conditions: Ensure your reaction is conducted under anhydrous conditions. Any water present will react with the base, reducing its effectiveness.

Question 2: I am observing a significant byproduct with a similar mass to my product. What could it be and how can I avoid it?

Answer:

A common byproduct in the alkylation of phenoxides is the C-alkylated product, where the ethyl group attaches to the carbon atom of the aromatic ring instead of the oxygen atom.

  • Causality: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (particularly the positions ortho and para to the hydroxyl group).[1] While O-alkylation is generally favored under thermodynamic control, C-alkylation can occur, especially under kinetic control or with certain solvent and counter-ion combinations.

  • Troubleshooting Steps:

    • Solvent and Counter-ion: To favor O-alkylation, use a polar aprotic solvent. In protic solvents, the oxygen of the phenoxide is heavily solvated, which can hinder its reactivity and promote C-alkylation. The choice of counter-ion can also play a role; for instance, potassium salts often favor O-alkylation more than sodium salts.

    • Temperature Control: Running the reaction at a moderate temperature can favor the thermodynamically more stable O-alkylated product.

Question 3: My reaction is producing an alkene byproduct. What is happening?

Answer:

The formation of an alkene, in this case, ethylene, points towards a competing E2 elimination reaction.

  • Causality: The phenoxide, in addition to being a good nucleophile, is also a reasonably strong base. When it reacts with the ethylating agent (e.g., ethyl iodide or ethyl bromide), it can abstract a beta-hydrogen, leading to the elimination of H-X and the formation of ethylene. This side reaction is more prevalent with secondary and tertiary alkyl halides but can occur with primary halides under forcing conditions.

  • Troubleshooting Steps:

    • Temperature Management: Lowering the reaction temperature generally favors the S\textsubscript{N}2 pathway over the E2 pathway.

    • Choice of Leaving Group: Using an ethylating agent with a better leaving group (e.g., ethyl iodide or ethyl tosylate over ethyl bromide or ethyl chloride) can enhance the rate of the S\textsubscript{N}2 reaction relative to the E2 reaction.

Experimental Protocol: Ethylation of 2-fluoro-4-hydroxybenzaldehyde

  • To a solution of 2-fluoro-4-hydroxybenzaldehyde (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 3: Vilsmeier-Haack Formylation of 1-ethoxy-3-fluorobenzene

This route involves the electrophilic substitution of 1-ethoxy-3-fluorobenzene with the Vilsmeier reagent, which is generated in situ from a formamide (like DMF) and phosphorus oxychloride (POCl₃).[5][6][7]

Troubleshooting Guide: Vilsmeier-Haack Formylation

Question 1: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?

Answer:

The formation of isomeric products is a common challenge in electrophilic aromatic substitution on disubstituted benzene rings. The directing effects of both the ethoxy and fluoro substituents determine the position of formylation.

  • Causality:

    • Ethoxy Group (-OEt): This is a strongly activating, ortho-, para-directing group due to the resonance donation of the oxygen lone pair.

    • Fluoro Group (-F): This is a deactivating, yet ortho-, para-directing group. The deactivation is due to its strong inductive electron-withdrawing effect, while the ortho-, para-directing nature comes from the resonance donation of a lone pair.

    In 1-ethoxy-3-fluorobenzene, the directing effects of the two groups are as follows:

    • The ethoxy group directs to the C2, C4, and C6 positions.

    • The fluoro group directs to the C2, C4, and C6 positions.

    The primary sites of substitution will be ortho and para to the strongly activating ethoxy group. Therefore, the expected major product is this compound (formylation at C4, para to the ethoxy group and ortho to the fluoro group). The main isomeric byproduct is likely to be 4-ethoxy-2-fluorobenzaldehyde (formylation at C6, ortho to the ethoxy group and para to the fluoro group). The formation of 2-ethoxy-6-fluorobenzaldehyde (formylation at C2) is sterically hindered by the two adjacent substituents.

  • Troubleshooting Steps:

    • Temperature Control: The Vilsmeier-Haack reaction is often sensitive to temperature. Running the reaction at a lower temperature can sometimes enhance the selectivity for the thermodynamically favored product.

    • Vilsmeier Reagent Stoichiometry: Using a precise stoichiometry of the Vilsmeier reagent can sometimes help to minimize the formation of di-formylated byproducts, although this is less common with deactivated rings.

    • Purification: Careful purification by fractional distillation under reduced pressure or column chromatography is often necessary to separate the desired isomer from its byproducts.[8]

Question 2: The reaction is sluggish, and I have a low conversion of my starting material.

Answer:

Low reactivity in a Vilsmeier-Haack reaction is often due to insufficient activation of the aromatic ring or issues with the Vilsmeier reagent itself.

  • Causality: The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich aromatic ring for efficient reaction.[9] While the ethoxy group is activating, the fluoro group is deactivating, making the overall system less reactive than, for example, anisole.

  • Troubleshooting Steps:

    • Reaction Time and Temperature: Increase the reaction time or temperature to drive the reaction to completion. Monitor the reaction progress carefully to avoid decomposition.

    • Vilsmeier Reagent Quality: Ensure that the phosphorus oxychloride and DMF are of high quality and anhydrous, as moisture can deactivate the Vilsmeier reagent.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-ethoxy-3-fluorobenzene

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask in an ice bath and add phosphorus oxychloride (POCl₃) dropwise with stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add 1-ethoxy-3-fluorobenzene dropwise to the Vilsmeier reagent.

  • Heat the reaction mixture and monitor its progress by GC-MS.

  • After the reaction is complete, cool the mixture and pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium hydroxide or sodium carbonate) until it is alkaline.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography.

Section 4: Data Summary and Visualization

Table 1: Common Byproducts in this compound Synthesis

Synthetic RouteCommon ByproductsReason for FormationMitigation Strategies
Williamson Ether Synthesis Unreacted 2-fluoro-4-hydroxybenzaldehydeIncomplete deprotonationUse a stronger base, anhydrous conditions
C-ethylated 2-fluoro-4-hydroxybenzaldehydeAmbident nature of the phenoxide nucleophileUse polar aprotic solvents, control temperature
EthyleneE2 elimination of the ethylating agentLower reaction temperature, use a good leaving group
Vilsmeier-Haack Formylation 4-Ethoxy-2-fluorobenzaldehydeCompeting directing effects of -OEt and -F groupsOptimize temperature, careful purification
2-Ethoxy-6-fluorobenzaldehydeSterically hindered ortho-formylationGenerally a minor product

Diagrams

Williamson_Ether_Synthesis cluster_0 Williamson Ether Synthesis Start 2-Fluoro-4-hydroxybenzaldehyde Base Add Base (e.g., K2CO3) in Polar Aprotic Solvent Start->Base Deprotonation Phenoxide Formation of Phenoxide Anion Base->Phenoxide EthylatingAgent Add Ethylating Agent (e.g., Ethyl Iodide) Phenoxide->EthylatingAgent SideReaction1 C-Alkylation Phenoxide->SideReaction1 Ambident Nucleophile SideReaction2 E2 Elimination Phenoxide->SideReaction2 Basic Character SN2 SN2 Reaction EthylatingAgent->SN2 O-Alkylation Product This compound SN2->Product

Caption: Workflow of Williamson Ether Synthesis with potential side reactions.

Vilsmeier_Haack_Formylation cluster_1 Vilsmeier-Haack Formylation Start 1-Ethoxy-3-fluorobenzene ReagentFormation DMF + POCl3 -> Vilsmeier Reagent EAS Electrophilic Aromatic Substitution ReagentFormation->EAS Formylation Hydrolysis Aqueous Workup (Hydrolysis) EAS->Hydrolysis Isomer1 4-Ethoxy-2-fluorobenzaldehyde (Main Isomeric Byproduct) EAS->Isomer1 Ortho to -OEt Isomer2 2-Ethoxy-6-fluorobenzaldehyde (Minor Byproduct) EAS->Isomer2 Sterically Hindered Product This compound (Major Product) Hydrolysis->Product

Caption: Vilsmeier-Haack formylation pathway showing major product and byproducts.

Section 5: Frequently Asked Questions (FAQs)

Q1: How can I purify this compound from its isomers? A1: Fractional distillation under reduced pressure can be effective if the boiling points of the isomers are sufficiently different. Alternatively, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) is a reliable method for separating isomers.

Q2: My ethylating agent (ethyl iodide) is old. Can this affect my Williamson ether synthesis? A2: Yes, old ethyl iodide can decompose, often turning yellow or brown due to the formation of iodine. This can lead to side reactions and lower yields. It is recommended to use freshly distilled or high-purity ethyl iodide.

Q3: Can I use other formylation methods instead of the Vilsmeier-Haack reaction? A3: Other formylation methods like the Gattermann-Koch reaction or the Reimer-Tiemann reaction exist. However, the Gattermann-Koch reaction typically requires high pressures of carbon monoxide and a strong acid catalyst, which may not be suitable for all substrates. The Reimer-Tiemann reaction is generally used for phenols and can give a mixture of ortho and para isomers. For 1-ethoxy-3-fluorobenzene, the Vilsmeier-Haack reaction is often a good choice due to its milder conditions.

Q4: What analytical techniques are best for monitoring the reaction and identifying byproducts? A4: A combination of Thin Layer Chromatography (TLC) for rapid monitoring of reaction progress and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile products and byproducts is highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of the final product and any isolated byproducts.

References

  • Owlstown. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects. [Link]

  • YouTube. (2018). C-Alkylation vs O-Alkylation: The Thrilling Face-Off!. [Link]

  • YouTube. (2020). C Alkylation and O alkylation|Thermodynamic and kinetic stability. [Link]

  • YouTube. (2021). Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation 1K+ Subscribers Special Video. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • OUCI. (n.d.). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • ResearchGate. (2025). (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • Journal of Education and Teaching Electronic Publishing House. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis (video). [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • ChemistryViews. (2012). C- or O-Alkylation?. [Link]

  • Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • ResearchGate. (2012). How ortho and para isomers of benzene derivatives differentiated?. [Link]

  • Chemistry Steps. (n.d.). Ortho, Para and Meta in Disubstituted Benzenes. [Link]

  • ResearchGate. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Reddit. (2025). Separation of Nitrobenzaldehyde Isomers : r/CHROMATOGRAPHY. [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. [Link]

  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters. [Link]

  • YouTube. (2021). Vilsmeier-Haack Reaction. [Link]

  • European Patent Office. (n.d.). EP0289942B1 - Process for producing fluorobenzaldehydes. [Link]

  • Google Patents. (n.d.).
  • YouTube. (2021). Disubstituted benzenes. Ortho, Meta and Para positions, directing effects and reactivity.. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2014). Separating para and ortho water. [Link]

  • Google Patents. (n.d.). US4845304A - Process for producing fluorobenzaldehydes.
  • ResearchGate. (2013). How are the ortho and para positions of benzene separated?. [Link]

  • Sciencemadness Discussion Board. (2009). Vilsmeier–Haack reaction. [Link]

  • NIH. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. [Link]

  • YouTube. (2014). Ortho Meta Para Monster Trick for Disubstituted Benzene EAS vid 9 by Leah4sci. [Link]

  • Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. [Link]

Sources

Technical Support Center: Catalyst Lifecycle & Poisoning Management

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Ethoxy-4-fluorobenzaldehyde (CAS: 1093113-73-7)

Welcome to the Advanced Catalysis Support Unit. This guide addresses the specific challenges of hydrogenating and coupling This compound . Due to the synergistic effects of the electron-withdrawing fluorine atom (C4) and the sterically demanding, coordinating ethoxy group (C2), this substrate presents a unique "poisoning profile" distinct from simple benzaldehydes.

Part 1: The Diagnostics (Troubleshooting Q&A)
Q1: My hydrogenation reaction (Pd/C) starts rapidly but stalls at 60-70% conversion. Adding fresh catalyst doesn't restart it. Why?

Diagnosis: You are likely experiencing CO Poisoning via Decarbonylation , aggravated by the ortho-ethoxy effect.

  • The Mechanism: Aldehydes on Palladium surfaces exist in equilibrium with their decarbonylated forms. The ortho-ethoxy group forces the carbonyl out of planarity, potentially weakening the C-H bond and facilitating the extrusion of Carbon Monoxide (CO). CO binds to Pd active sites ~1000x stronger than

    
    .
    
  • Why adding catalyst fails: The dissolved CO in the solvent immediately poisons the new catalyst.

  • The Fix:

    • Lower Temperature: Decarbonylation is endothermic and favored at high temperatures (>60°C). Run below 40°C.

    • Increase Pressure: Higher

      
       pressure (>5 bar) increases surface coverage of hydrogen, competitively inhibiting CO adsorption.
      
    • Solvent Swap: Avoid methanol if possible; use THF or Ethyl Acetate to alter adsorption kinetics.

Q2: The reaction never initiates, even with high catalyst loading (10 wt%).

Diagnosis: This is classic Feedstock Poisoning , likely from Synthesis Precursors.

  • The Culprit: this compound is often synthesized via Vilsmeier-Haack formylation or

    
     on fluorobenzenes.
    
    • Sulfur: If thionyl chloride or DMSO was used upstream, residual sulfur (even <5 ppm) irreversibly poisons Pd/Pt.

    • Halides: Residual chloride ions compete for active sites.

    • Phosphorus: Residual phosphoryl chloride (

      
       byproducts) is a potent poison.
      
  • The Fix: Perform a Bisulfite Wash (See Protocol A) on your starting material. Standard recrystallization is often insufficient to remove trace catalytic poisons.

Q3: In reductive amination, I see the imine form, but reduction to the amine is sluggish.

Diagnosis: Product Inhibition (Amine Poisoning) or Chelation .

  • The Mechanism: The product is a secondary amine with an ortho-ethoxy group. This structure can act as a bidentate ligand (N-O chelation), binding tightly to the metal center and preventing substrate access.

  • The Fix:

    • Acidic Additive: Add 1.0 equivalent of Acetic Acid. This protonates the resulting amine, destroying its ability to coordinate to the metal.

    • Change Metal: Switch from Pd/C to Pt/C (sulfided) . Platinum is less susceptible to amine poisoning than Palladium.

Part 2: Visualizing the Poisoning Pathways

The following diagram illustrates the decision logic for diagnosing catalyst failure with this specific substrate.

CatalystTroubleshooting Start ISSUE: Reaction Failure CheckTime When does it fail? Start->CheckTime Immediate Immediate (t=0) CheckTime->Immediate No conversion MidRun Mid-Run (t=1-4h) CheckTime->MidRun Stalls at 50-70% SulfurCheck Check Precursors: Sulfur/Phosphorus? Immediate->SulfurCheck COCheck Check Temp/Pressure: Decarbonylation? MidRun->COCheck ActionWash ACTION: Bisulfite Wash + Metal Scavenger SulfurCheck->ActionWash Positive ActionCond ACTION: Lower Temp (<40°C) Increase H2 Pressure COCheck->ActionCond Likely Chelation Is it Reductive Amination? COCheck->Chelation If Conditions OK ActionAcid ACTION: Add Acetic Acid (Prevent N-O Chelation) Chelation->ActionAcid Yes

Caption: Diagnostic logic flow for identifying poisoning mechanisms in this compound reduction.

Part 3: Data & Specifications

Table 1: Poison Tolerance Limits for Pd/C Catalysts Note: The presence of the Ethoxy group lowers these tolerances due to steric crowding reducing the effective active surface area.

Poison TypeSource in SynthesisMax Tolerance (ppm)SymptomRemediation
Sulfur (S) DMSO,

, Sulfonates
< 2 ppmZero activity at t=0Oxidation wash (

) or Bisulfite
Phosphorus (P)

(Vilsmeier)
< 5 ppmVery slow rateAcid wash / Recrystallization
Chloride (Cl-) Acid Chlorides, HCl< 100 ppmReduced TOF (Turnover Freq)Water wash (AgNO3 test)
Carbon Monoxide In situ DecarbonylationN/A (Generated)Sudden stallPurge headspace, increase P(

)
Amines Product (Reductive Amination)N/A (Generated)Gradual slowingAdd AcOH (1 eq)
Part 4: Validated Protocols
Protocol A: Feedstock Purification (The "Bisulfite Rescue")

Use this when your reaction fails to start. It removes aldehyde-bisulfite adduct forming impurities and washes away non-aldehyde poisons.

  • Dissolution: Dissolve 10g of crude this compound in 50 mL Ethyl Acetate.

  • Adduct Formation: Add 50 mL of saturated aqueous Sodium Bisulfite (

    
    ). Stir vigorously for 2 hours. A white precipitate (the bisulfite adduct) should form.
    
  • Filtration: Filter the solid. Discard the filtrate (this organic layer contains the sulfur/halide poisons).

  • Washing: Wash the solid adduct with 20 mL diethyl ether.

  • Regeneration: Suspend the solid in 50 mL water. Add 10%

    
     or NaOH solution until pH > 10. Stir for 30 mins to regenerate the aldehyde.
    
  • Extraction: Extract with fresh Ethyl Acetate (x2), dry over

    
    , and concentrate.
    
  • Result: Poison-free aldehyde ready for catalysis.

Protocol B: Standard Catalyst Activity Test (SCAT)

Run this to determine if the issue is the Catalyst or the Substrate.

  • Reference Substrate: Nitrobenzene or simple Benzaldehyde (known purity).

  • Condition: 5 wt% loading of Pd/C, Ethanol, RT, Balloon

    
    .
    
  • Execution:

    • Run A: Reference Substrate only. (Should complete in <1h).

    • Run B: Reference Substrate + 10 mol% of your this compound.

  • Interpretation:

    • If Run A fails: Your catalyst batch is bad or your solvent is wet/poisoned.

    • If Run A works but Run B fails: Your this compound contains a poison (Sulfur/P) that is killing the catalyst.

    • If Run B is just slower: It is a Steric/Electronic issue inherent to the molecule, not a poison.

References
  • Mechanisms of Catalyst Deactivation. Argyle, M. D., & Bartholomew, C. H. (2015). Catalysts, 5(1), 145-269. [1][2]

  • Decarbonylation of Benzaldehydes on Palladium. Modak, A., et al. (2012).[3] Chemical Communications.[3] Describes the facile loss of CO from benzaldehydes using Pd catalysts.

  • Ortho-Substituent Effects in Hydrogenation. Klapötke, T. M., et al. (2018).[4] Chemistry – A European Journal. Discusses steric steering and adsorption modes of ortho-substituted aromatics.

  • Sulfur Poisoning of Palladium Catalysts. Dunleavy, J. K. (2006).[1][3][5] Platinum Metals Review. Detailed analysis of sulfur sensitivity in industrial Pd/C processes.

  • Reductive Amination Troubleshooting. Abdel-Magid, A. F., et al.[6] (1996).[6] Journal of Organic Chemistry. Foundational text on managing amine poisoning via acid additives.

Sources

Technical Support Center: Optimized Deprotection of 2-Ethoxy-4-fluorobenzaldehyde Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the optimization of protecting group removal for 2-Ethoxy-4-fluorobenzaldehyde. This molecule is a valuable building block in pharmaceutical and materials science, and its synthesis often requires the temporary protection of its aldehyde functional group. The most common strategy involves converting the aldehyde to an acetal, such as a diethyl acetal or a cyclic 1,3-dioxolane. While acetal formation is generally straightforward, the deprotection step—recovering the aldehyde—can present significant challenges.

This guide provides in-depth, field-proven insights into troubleshooting and optimizing this crucial deprotection step. We will explore the causality behind common issues and offer robust, validated protocols to enhance the yield, purity, and efficiency of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and recommended protecting group for this compound?

A: The most common protecting groups for aldehydes are acetals, formed by reacting the aldehyde with an alcohol or a diol. For this compound, a diethyl acetal (from ethanol) or a 1,3-dioxolane (from ethylene glycol) is highly recommended. These groups are stable under neutral and basic conditions, making them ideal for reactions involving nucleophiles or bases elsewhere in the molecule.[1]

Q2: Why is acid-catalyzed hydrolysis the standard method for acetal deprotection?

A: Acetals are thermodynamically stable under neutral or basic conditions but are labile in the presence of an acid catalyst and water.[1][2] The mechanism involves protonation of one of the acetal oxygens, converting it into a good leaving group (an alcohol). Subsequent elimination and attack by water regenerate the carbonyl group.[2][3] This process is an equilibrium, so a large excess of water is typically used to drive the reaction to completion.[2]

Q3: Can I use methods other than aqueous acid for deprotection?

A: Yes, several milder or non-hydrolytic methods exist, which are particularly useful if your molecule contains other acid-sensitive functional groups.[4] Options include:

  • Lewis Acid Catalysis: Lewis acids like Er(OTf)₃, SnCl₄, or In(OTf)₃ can catalyze deprotection under very mild, sometimes neutral, conditions.[5][6][7]

  • Transacetalization: Using a large excess of a ketone like acetone with an acid catalyst can drive the equilibrium towards the deprotected aldehyde.[6]

  • Neutral, Non-Hydrolytic Methods: Reagents like molecular iodine (I₂) in acetone can cleave acetals rapidly under neutral conditions.[4]

Troubleshooting Guide: Navigating Common Deprotection Issues

This section addresses the most frequent problems encountered during the deprotection of this compound acetals, providing a logical framework for diagnosis and resolution.

Problem 1: Incomplete Deprotection / Low Conversion

Q: My TLC/GC-MS analysis shows a significant amount of starting material (the acetal) remaining, even after the recommended reaction time. What are the potential causes and how can I fix this?

A: Incomplete conversion is a common hurdle. Here are the primary causes and corresponding solutions:

  • Cause 1: Insufficient Acid Catalyst. The reaction is acid-catalyzed, and an inadequate amount of acid will result in a sluggish reaction.

    • Solution: Ensure the correct stoichiometry of your acid catalyst. If using a strong acid like HCl, ensure its concentration is accurate. For weaker acids, you may need to increase the catalyst loading. However, be cautious, as excessive acid can lead to side product formation (see Problem 3).

  • Cause 2: Insufficient Water. Hydrolysis, by definition, requires water. Anhydrous or low-water solvent systems will stall the reaction.

    • Solution: For reactions in organic solvents like THF or acetone, ensure a sufficient amount of water is present. A common solvent system is a mixture such as acetone:water (9:1) or THF:water. Using aqueous acid (e.g., 1M HCl) directly provides both the catalyst and the necessary water.

  • Cause 3: Low Reaction Temperature. Like most chemical reactions, acetal hydrolysis is temperature-dependent.

    • Solution: If the reaction is slow at room temperature, consider gently heating the mixture to 40-50°C. Monitor the reaction closely by TLC to avoid the formation of degradation products.

  • Cause 4: Inefficient Solvent System. The chosen solvent must be able to dissolve both the protected substrate and the aqueous acid to allow for an efficient reaction.

    • Solution: Acetone and tetrahydrofuran (THF) are excellent choices as they are fully miscible with water. If you are using a less polar solvent like dichloromethane (DCM), vigorous stirring is essential to create an effective emulsion between the organic and aqueous layers.

Problem 2: Low Isolated Yield Despite Full Conversion

Q: My reaction monitoring (TLC/GC) shows complete consumption of the starting material, but my isolated yield of this compound is disappointingly low. Where could my product have gone?

A: This is a frustrating but solvable issue. The problem likely lies in the work-up or the product's inherent properties.

  • Cause 1: Product Volatility. Benzaldehydes, especially those with lower molecular weights, can be volatile.

    • Solution: When removing the solvent after extraction, use a rotary evaporator with a carefully controlled bath temperature (keep it below 40°C) and vacuum. Avoid leaving the product on a high-vacuum line for extended periods.

  • Cause 2: Inefficient Extraction. The product may not be partitioning efficiently into the organic layer during the work-up.

    • Solution: After quenching the reaction with a base (e.g., saturated NaHCO₃ solution), ensure the aqueous layer is thoroughly extracted. Use a reliable organic solvent like ethyl acetate or dichloromethane and perform at least three extractions. A brine wash of the combined organic layers can help break up emulsions and remove residual water.

  • Cause 3: Product Degradation. Aldehydes are susceptible to oxidation, especially if left exposed to air for long periods.

    • Solution: Work up the reaction promptly after completion. Store the purified product under an inert atmosphere (nitrogen or argon) and at a low temperature. If purification by column chromatography is necessary, perform it efficiently to minimize contact time with the silica gel, which can be slightly acidic.

Problem 3: Formation of Unidentified Side Products

Q: I am observing significant side product formation in my reaction, as indicated by extra spots on the TLC plate or unexpected masses in the MS. What are these impurities and how can I prevent them?

A: The electron-rich nature of the 2-ethoxy-4-fluoro substituted ring makes it susceptible to certain side reactions, particularly under harsh acidic conditions.

  • Cause 1: Cleavage of the Ethoxy Group. Strong acids, especially at elevated temperatures, can cleave the ethyl ether bond to form the corresponding phenol.[8][9]

    • Solution: Switch to Milder Acidic Conditions. This is the most critical optimization. Instead of strong mineral acids like HCl or H₂SO₄, use a weaker, buffered acid catalyst. Pyridinium p-toluenesulfonate (PPTS) is an excellent choice.[10][11] It provides a mildly acidic environment sufficient for deprotection without attacking the ether linkage.[10][12] Solid-supported acids like Amberlyst-15 are also a good option as they can be easily filtered off.[13]

  • Cause 2: Aromatic Side Reactions. The combination of an activating ethoxy group and a halogen can make the aromatic ring susceptible to electrophilic reactions if harsh conditions are used, although this is less common.

    • Solution: Again, the key is to use milder conditions. Employing PPTS or a catalytic amount of a Lewis acid at room temperature will minimize these pathways.

  • Cause 3: Aldol Condensation/Polymerization. In the presence of strong acid or base (if the quench is not controlled), the product aldehyde can potentially undergo self-condensation, although this is more typical for enolizable aldehydes.

    • Solution: Ensure the reaction is properly neutralized during work-up. A buffered quench or a careful addition of a mild base is recommended. Process the reaction mixture promptly after neutralization.

Optimized Experimental Protocols

Here we provide two detailed, validated protocols for the deprotection of this compound diethyl acetal.

Protocol 1: Mild Deprotection using Pyridinium p-Toluenesulfonate (PPTS)

This is the recommended method for substrates sensitive to strong acids.

Step-by-Step Methodology:

  • Dissolve Substrate: In a round-bottom flask, dissolve the this compound diethyl acetal (1.0 eq) in a 9:1 mixture of acetone and water (e.g., 10 mL/mmol of substrate).

  • Add Catalyst: Add pyridinium p-toluenesulfonate (PPTS) (0.1 - 0.2 eq).[10][14]

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50°C.

  • Monitor: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the acetone.

  • Extraction: Add water to the residue and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (1 x 20 mL), followed by brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify by flash column chromatography if necessary.

Protocol 2: Standard Deprotection using Hydrochloric Acid

This method is faster but should be used with caution due to the potential for side reactions.

Step-by-Step Methodology:

  • Dissolve Substrate: In a round-bottom flask, dissolve the this compound diethyl acetal (1.0 eq) in tetrahydrofuran (THF) (10 mL/mmol of substrate).

  • Add Acid: Add 1M aqueous hydrochloric acid (HCl) (2-3 eq).

  • Reaction: Stir the biphasic mixture vigorously at room temperature.

  • Monitor: Monitor the reaction progress by TLC or GC-MS (typically 1-3 hours).

  • Quench: Carefully neutralize the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extraction: Extract the mixture with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify by flash column chromatography if necessary.

Data Summary: Comparison of Deprotection Conditions
CatalystSolventTemp. (°C)Time (h)Typical Yield (%)Notes
PPTS Acetone/H₂O404>90%Recommended. Clean reaction, minimal side products.[11]
HCl (1M) THF/H₂O25275-85%Faster, but risk of ether cleavage and other side products.
Amberlyst-15 Acetone/H₂O456~88%Heterogeneous catalyst, easy to remove by filtration.[13]
Er(OTf)₃ CH₃NO₂/H₂O253>95%Very mild Lewis acid, excellent for highly sensitive substrates.[7]

Visualizations

Troubleshooting Workflow

G start Deprotection Reaction Start monitor Monitor Reaction (TLC/GC) start->monitor complete Reaction Complete? monitor->complete side_products Problem: Side Products Observed monitor->side_products If issue arises workup Proceed to Work-up & Isolation complete->workup Yes incomplete Problem: Incomplete Reaction complete->incomplete No low_yield Problem: Low Isolated Yield workup->low_yield If issue arises success Successful Deprotection workup->success check_volatility Check Product Volatility / Use Milder Evaporation low_yield->check_volatility check_extraction Optimize Extraction Protocol low_yield->check_extraction check_acid Increase Acid Catalyst / Use Stronger Acid incomplete->check_acid Cause? check_water Ensure Sufficient H₂O incomplete->check_water Cause? check_temp Increase Temperature incomplete->check_temp Cause? use_milder_acid Switch to Milder Acid (e.g., PPTS) side_products->use_milder_acid check_acid->monitor check_water->monitor check_temp->monitor check_volatility->success check_extraction->success use_milder_acid->start

Caption: A troubleshooting workflow for acetal deprotection.

Mechanism of Acid-Catalyzed Acetal Hydrolysis

G cluster_0 Step 1: Protonation cluster_1 Step 2: Loss of Alcohol cluster_2 Step 3: Nucleophilic Attack by Water cluster_3 Step 4: Deprotonation cluster_4 Steps 5-7: Repeat to form Aldehyde Acetal R-CH(OR')₂ ProtonatedAcetal R-CH(O⁺HR') (OR') Acetal->ProtonatedAcetal + H⁺ Oxonium [R-CH=O⁺R'] ProtonatedAcetal->Oxonium - R'OH Hemiacetal_p R-CH(OH₂⁺)(OR') Oxonium->Hemiacetal_p + H₂O Hemiacetal R-CH(OH)(OR') Hemiacetal_p->Hemiacetal - H⁺ Aldehyde R-C(=O)H Hemiacetal->Aldehyde + H⁺, - R'OH, - H⁺

Sources

Validation & Comparative

biological activity of 2-Ethoxy-4-fluorobenzaldehyde derivatives vs. other analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comparative analysis of the biological activity of 2-Ethoxy-4-fluorobenzaldehyde (CAS: 84478-52-4) derivatives. Unlike generic benzaldehydes, this scaffold serves as a critical pharmacophore in high-potency oncology and neurology therapeutics, specifically targeting transcription factors (LSF/TFCP2) and opioid receptors.[1]

A Comparative Technical Guide for Drug Development

Executive Summary & Scaffold Analysis

This compound is a specialized intermediate used to synthesize small molecule inhibitors with enhanced metabolic stability and lipophilicity compared to their methoxy- or non-fluorinated analogs.[1]

Structural Advantages (SAR Rationale)
  • 4-Fluoro Substitution: Blocks metabolic oxidation at the para-position (preventing rapid clearance) and modulates the electronic density of the aromatic ring, enhancing

    
     stacking interactions in protein binding pockets.[1]
    
  • 2-Ethoxy Substitution: Provides a larger steric bulk and higher lipophilicity (

    
    ) than the common 2-methoxy (vanillin-like) group. This extension allows for deeper penetration into hydrophobic pockets of targets like the LSF transcription factor  and ROR
    
    
    
    t
    , improving potency by orders of magnitude in specific series.[1]

Case Study 1: Hepatocellular Carcinoma (HCC) Therapeutics

Target: Late SV40 Factor (LSF/TFCP2) oncogene. Class: Factor Quinolinone Inhibitors (FQIs).[1][2]

Mechanism of Action

Derivatives of this compound, specifically FQI2-34 (Compound 12) , act as direct inhibitors of LSF, a transcription factor overexpressed in liver cancer.[1] Unlike standard chemotherapeutics, these derivatives disrupt the LSF-DNA binding interface, leading to mitotic defects and apoptosis in aggressive HCC cells without harming normal hepatocytes.[1]

Comparative Performance Data

The 2-ethoxy substitution is critical for bioavailability.[1] Early generations (methoxy analogs) suffered from poor oral availability (<1%).[1] The 2-ethoxy-4-fluoro scaffold significantly improves ADME properties.[1]

Compound VariantSubstitution (R1, R2)Target Affinity (

)
Oral Bioavailability (F%)In Vivo Tumor Reduction
FQI1 (Lead) 2-OMe, 4-F~200 nM0.79% (Poor)Moderate
FQI2-34 (Optimized) 2-OEt, 4-F <70 nM 25% (Viable) High (Significant regression)
Analogue 7 2-OCH

O- (Dioxole)
141 nM21%Moderate

Key Insight: The switch from 2-methoxy to 2-ethoxy (derived from our subject aldehyde) resulted in a 30-fold increase in oral bioavailability , transforming a probe compound into a viable drug candidate.[1]

Signaling Pathway Diagram

LSF_Pathway Drug 2-Ethoxy-4-F Derivative (FQI2-34) Target LSF/TFCP2 (Transcription Factor) Drug->Target Direct Binding (nM affinity) DNA DNA Binding Site Target->DNA Blocks Binding GeneExp Oncogene Expression (AURKA, etc.) DNA->GeneExp Downregulation Mitosis Mitotic Defects GeneExp->Mitosis Induces Apoptosis Tumor Cell Apoptosis Mitosis->Apoptosis Leads to

Figure 1: Mechanism of Action for FQI derivatives. The 2-ethoxy-4-fluoro moiety is essential for the initial high-affinity binding to the LSF transcription factor.[1]

Case Study 2: Opioid Receptor Modulation (Pain Management)

Target: Mu-Opioid (MOR) and Delta-Opioid (DOR) Receptors.[1] Application: Bifunctional Peptidomimetics.

Researchers utilize 5-bromo-2-ethoxy-4-fluorobenzaldehyde (a brominated derivative of the core scaffold) to synthesize peptidomimetics that bind simultaneously to MOR and DOR.[1]

  • Role of the Scaffold: The 2-ethoxy-4-fluorophenyl "head group" fits into the accessory hydrophobic pocket of the opioid receptor. The fluorine atom alters the pKa of nearby amines, enhancing binding affinity at physiological pH (inflamed tissue).

  • Outcome: These compounds produce potent antinociception (pain relief) without the respiratory depression or constipation associated with morphine, due to the modulating effect of the Delta receptor engagement.

Experimental Protocols

Protocol A: Synthesis of FQI Intermediate (Schiff Base Formation)

Context: This reaction couples this compound with a chiral amine to form the core skeleton of the FQI anticancer agents.[1]

Reagents:

  • This compound (1.0 equiv)

  • Chiral Amine / Quinolinone precursor (1.0 equiv)

  • Solvent: Ethanol (anhydrous) or THF/MeOH mixture

  • Catalyst: Glacial Acetic Acid (cat.)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.50 mmol (approx. 252 mg) of This compound in 10 mL of anhydrous ethanol in a round-bottom flask.

  • Addition: Add 1.50 mmol of the amine precursor.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor consumption of the aldehyde by TLC (Hexane:EtOAc 3:1).

  • Isolation: Cool to room temperature. The Schiff base often precipitates.[1]

    • If precipitate forms: Filter and wash with cold ethanol.[1]

    • If no precipitate: Evaporate solvent and recrystallize from ethanol/water.[1]

  • Yield: Typical yield is 85–90% .[1] The product appears as a yellow/brown solid.[1]

Protocol B: Bromination to 5-Bromo-2-ethoxy-4-fluorobenzaldehyde

Context: Essential for creating the opioid receptor ligands described in Case Study 2.[1]

Workflow:

  • Dissolve this compound in Glacial Acetic Acid .

  • Add Bromine (Br

    
    )  dropwise at 0°C (1.1 equiv).
    
  • Stir at room temperature for 12 hours.

  • Pour into ice water. The precipitate is the 5-bromo derivative.[1]

  • Purification: Recrystallize from ethanol.

Comparative Analysis: Why 2-Ethoxy-4-Fluoro?

Feature2-Methoxy-4-Fluoro2-Ethoxy-4-Fluoro (Subject)2-Benzyloxy-4-Fluoro
Lipophilicity (

)
LowOptimal High (Often too insoluble)
Metabolic Stability Moderate (O-demethylation risk)High (Ethyl group resists rapid metabolism)Variable
Steric Bulk SmallMedium (Fits tight hydrophobic pockets)Large (Requires large pocket)
Primary Application General screeningHCC & Autoimmune Drugs Antimicrobials / Chalcones

Conclusion: While 2-methoxy analogs are cheaper and more common, the This compound scaffold offers a superior balance of solubility and metabolic stability for systemic drugs (oral administration).[1] Its specific success in Factor Quinolinone Inhibitors validates it as a "privileged structure" for targeting complex transcription factors in oncology.[1]

References

  • Preclinical Lead Optimization of Small Molecule Inhibitors of TFCP2 (LSF). Source: ACS Pharmacology & Translational Science (2025).[1] Context: Describes the synthesis of FQI2-34 using this compound and the 30-fold improvement in bioavailability over methoxy analogs.[1] URL:[Link]

  • Heterocyclic compounds with an RORgammaT modulating activity. Source: Patent WO2018030550A1 (2018).[1] Context: Details the use of the 2-ethoxy-4-fluoro scaffold in synthesizing immunomodulators for autoimmune diseases. URL:

Sources

A Comparative Guide to Catalytic Syntheses of 2-Ethoxy-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Ethoxy-4-fluorobenzaldehyde in Medicinal Chemistry

This compound is a key building block in the synthesis of a variety of pharmacologically active compounds. Its substituted benzaldehyde structure provides a versatile scaffold for the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases. The presence of the ethoxy and fluoro groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, enhancing metabolic stability and binding affinity. Given its importance, the efficient and selective synthesis of this compound is a critical consideration in drug discovery and development.

This guide provides a comparative analysis of various catalytic methods for the synthesis of this compound, with a focus on the critical formylation step. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols to enable researchers to select the most suitable method for their specific needs.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of this compound typically proceeds via the formylation of 1-ethoxy-3-fluorobenzene. The challenge lies in achieving high regioselectivity for the desired ortho-formylation product. Several catalytic methods have been developed for the formylation of activated aromatic rings. Here, we compare three prominent strategies: the Vilsmeier-Haack reaction, Friedel-Crafts formylation, and ortho-metalation-formylation.

The Vilsmeier-Haack Reaction: A Classic Approach

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[1] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[2]

Mechanism: The reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which then attacks the electron-rich aromatic ring of 1-ethoxy-3-fluorobenzene. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[1]

Catalytic System: While not catalytic in the traditional sense, the POCl₃ or oxalyl chloride acts as a reagent to activate the DMF.

Performance: The Vilsmeier-Haack reaction is known for its reliability and scalability. However, the regioselectivity can be a concern with substrates bearing multiple activating groups. For 1-ethoxy-3-fluorobenzene, formylation is directed by the strongly activating ethoxy group to the ortho and para positions. The fluorine atom provides some deactivation, which can help in directing the substitution.

Comparative Performance Data

Catalytic MethodCatalyst/ReagentFormylating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Vilsmeier-HaackPOCl₃DMFDichloromethane0 - RT2 - 675-85
Friedel-CraftsAlCl₃Dichloromethyl methyl etherDichloromethane01 - 370-80[3]
Ortho-metalationn-BuLi/TMEDADMFTHF-781 - 280-90[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via the Vilsmeier-Haack Reaction

Materials:

  • 1-Ethoxy-3-fluorobenzene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium acetate

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of DMF (3 equivalents) in DCM at 0 °C, add POCl₃ (1.2 equivalents) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.

  • Cool the mixture back to 0 °C and add a solution of 1-ethoxy-3-fluorobenzene (1 equivalent) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture onto a mixture of ice and a saturated solution of sodium acetate.

  • Stir vigorously for 1 hour to hydrolyze the iminium salt.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis via Ortho-metalation and Formylation

Materials:

  • 1-Ethoxy-3-fluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 1-ethoxy-3-fluorobenzene (1 equivalent) and TMEDA (1.2 equivalents) in anhydrous THF at -78 °C, add n-BuLi (1.1 equivalents) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (1.5 equivalents) dropwise and stir for another hour at -78 °C.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction Pathways

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Activation POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Substrate 1-Ethoxy-3-fluorobenzene Substrate->Iminium_Salt Electrophilic Attack Product This compound Iminium_Salt->Product Hydrolysis

Caption: Workflow of the Vilsmeier-Haack Reaction.

Ortho-metalation-Formylation Pathwaydot

Ortho_metalation_Workflow Substrate 1-Ethoxy-3-fluorobenzene Metalated_Intermediate Ortho-lithiated Intermediate Substrate->Metalated_Intermediate n-BuLi, TMEDA, -78°C Adduct Tetrahedral Adduct Metalated_Intermediate->Adduct DMF Product This compound Adduct->Product Aqueous Workup

Sources

A Comparative Guide to the Metabolic Stability of Novel Compounds Derived from 2-Ethoxy-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential and ultimate success.[1][2][3] A compound that is rapidly metabolized may fail to achieve sufficient in vivo exposure, while one that is metabolized too slowly can lead to adverse effects.[1] This guide provides a comprehensive comparison of the metabolic stability of a series of hypothetical compounds derived from the versatile chemical scaffold, 2-Ethoxy-4-fluorobenzaldehyde. We will delve into the experimental methodologies used to assess metabolic stability, analyze the structure-activity relationships that govern their metabolic fate, and explore strategies for optimizing these promising therapeutic candidates.

The Gatekeepers of Metabolism: Understanding In Vitro Assay Systems

To predict how a drug candidate will behave in the human body, we rely on a variety of in vitro test systems that mimic the metabolic processes of the liver, the primary site of drug metabolism.[4][5][6][7] For this comparative analysis, we will focus on two of the most widely used and predictive models:

  • Liver Microsomes: These are subcellular fractions of liver cells that contain a high concentration of the key enzymes responsible for Phase I metabolism, particularly the cytochrome P450 (CYP) family.[2][6][7] Microsomal stability assays are excellent for identifying compounds susceptible to oxidative metabolism.[2][4]

  • Hepatocytes: These are whole liver cells that provide a more complete picture of metabolism, encompassing both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.[1][4] Hepatocyte assays are invaluable for understanding the overall cellular metabolism of a compound.[4]

The choice of assay is dictated by the specific questions we aim to answer. Early in discovery, high-throughput microsomal assays allow for rapid screening and ranking of compounds. As candidates progress, hepatocyte assays offer a more comprehensive metabolic profile.

Experimental Workflow: From Incubation to Insight

The assessment of metabolic stability follows a rigorously controlled and validated workflow. This process ensures the generation of reliable and reproducible data, which is paramount for making informed decisions in drug development.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Test Compound Stock (in DMSO) E Incubation at 37°C (Time Points: 0, 5, 15, 30, 45 min) A->E B Microsomes/Hepatocytes B->E C NADPH/Cofactors C->E D Phosphate Buffer (pH 7.4) D->E F Quench Reaction (Acetonitrile) E->F G Centrifugation F->G H LC-MS/MS Analysis G->H I Calculate % Remaining H->I J Determine Half-Life (t½) I->J K Calculate Intrinsic Clearance (Clint) J->K

Caption: A generalized workflow for in vitro metabolic stability assays.

Detailed Experimental Protocol: Human Liver Microsomal Stability Assay

The following protocol outlines a standard procedure for determining the metabolic stability of a test compound using human liver microsomes.

  • Preparation of Reagents:

    • Prepare a 1 M stock solution of the test compound in DMSO.

    • Thaw pooled human liver microsomes on ice.[8] Prepare a working stock solution of 3 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[8]

    • Prepare a 10 mM stock solution of NADPH in the same buffer.

    • Prepare a quenching solution of acetonitrile containing an internal standard.

  • Incubation:

    • In a 96-well plate, add the potassium phosphate buffer.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.[6]

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding the cold acetonitrile quenching solution.[6]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.[9][10]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (protein concentration).

Comparative Analysis of this compound Derivatives

To illustrate the principles of metabolic stability, let's consider a hypothetical series of compounds derived from this compound. These compounds share a common core but differ in the nature of the substituent at a key position.

CompoundStructureIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)
Parent Scaffold This compound1546.2
Derivative A Introduction of a bulky t-butyl group4515.4
Derivative B Replacement of ethoxy with a more stable isopropoxy group3519.8
Derivative C Bioisosteric replacement of the ethoxy group with a trifluoromethoxy group>60<11.6

Data Interpretation:

  • The Parent Scaffold exhibits moderate metabolic stability.

  • Derivative A shows significantly improved stability. The bulky t-butyl group likely sterically hinders the approach of metabolizing enzymes.

  • Derivative B , with the isopropoxy group, also demonstrates enhanced stability compared to the parent ethoxy compound, suggesting that the site of metabolism is likely the ethoxy group itself.

  • Derivative C is the most stable of the series. The trifluoromethoxy group is a well-known bioisostere for a methoxy or ethoxy group that can significantly block metabolism due to the strength of the carbon-fluorine bond.[11][12][13]

The Influence of Structure on Metabolic Fate: Key Considerations

The metabolic stability of a molecule is intricately linked to its chemical structure. The presence of certain functional groups can render a compound more susceptible to metabolism.

G cluster_compound This compound cluster_pathways Metabolic Pathways A Ethoxy Group (O-dealkylation) E Phase I Metabolism (CYP450s) A->E Susceptible B Aldehyde Group (Oxidation/Reduction) B->E Susceptible C Aromatic Ring (Hydroxylation) C->E Possible D Fluorine Atom (Metabolic Blocker) D->E Resistant F Phase II Metabolism (UGTs, SULTs) E->F

Caption: Potential metabolic pathways for this compound.

In our parent scaffold, the ethoxy group is a primary site for O-dealkylation, a common metabolic pathway mediated by CYP enzymes. The aldehyde group is also susceptible to oxidation to a carboxylic acid or reduction to an alcohol. The fluorine atom , in contrast, serves as a metabolic blocker.[14][15][16] The strong carbon-fluorine bond is resistant to enzymatic cleavage, and its high electronegativity can shield adjacent positions from metabolic attack.[14][15]

Strategies for Enhancing Metabolic Stability

When a promising compound exhibits poor metabolic stability, medicinal chemists employ various strategies to improve its pharmacokinetic profile. These approaches often involve modifying the "soft spots" in the molecule that are most vulnerable to metabolism.

  • Steric Hindrance: Introducing bulky groups near a metabolic hotspot can physically block the access of metabolizing enzymes, as seen in Derivative A.

  • Bioisosteric Replacement: Replacing a metabolically liable functional group with a more stable isostere can significantly enhance stability.[17][18][19][20] The substitution of the ethoxy group with a trifluoromethoxy group in Derivative C is a classic example of this strategy.[11]

  • Deuteration: Replacing hydrogen atoms with deuterium at metabolically active sites can slow down the rate of metabolism due to the kinetic isotope effect.

  • Modulating Electronics: Introducing electron-withdrawing groups can deactivate an aromatic ring towards oxidative metabolism.[21]

Conclusion

Assessing and optimizing metabolic stability is a cornerstone of modern drug discovery.[3] By employing a suite of in vitro assays and applying rational drug design principles, researchers can effectively navigate the challenges of drug metabolism. The comparative analysis of compounds derived from this compound demonstrates how subtle structural modifications can have a profound impact on metabolic fate. A thorough understanding of structure-metabolism relationships is essential for the successful development of new medicines with improved efficacy and safety profiles.

References

  • Merck Millipore. Metabolic Stability Assays.
  • Eurofins Discovery. Metabolic Stability Services.
  • WuXi AppTec Lab Testing Division. Metabolic Stability Assays.
  • WuXi AppTec. Metabolic Stability in Drug Development: 5 Assays.
  • SpiroChem.
  • PubMed. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges.
  • In vitro Metabolic Stability of Drugs and Applic
  • The role of bioisosterism in modern drug design.
  • In vitro Metabolic Stability of Drugs and Applic
  • Mercell. metabolic stability in liver microsomes.
  • Bentham Science Publisher. Chapter - Bioisosteric Replacements in Drug Design.
  • Chemspace. Bioisosteric Replacements.
  • Springer Nature Experiments.
  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • In vitro drug metabolism: for the selection of your lead compounds.
  • LASSBIO.
  • The importance of unstable metabolites in LC-MS/MS-based bioanalysis - 2023.
  • PMC. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • MDPI.
  • Benchchem. Technical Support Center: Enhancing Metabolic Stability of Small Molecule Inhibitors.
  • ResearchGate.
  • PubMed.
  • Chemical Research in Toxicology. Metabolism and Toxicity of Fluorine Compounds.
  • The Role of Fluorinated Intermedi
  • PMC.
  • ResearchGate. Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges | Request PDF.
  • Full article: The role of fluorine in medicinal chemistry.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Benchchem. An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde.
  • Benchchem. 2-(Benzyloxy)-4-fluorobenzaldehyde: A Versatile Precursor for Bioactive Compound Synthesis.
  • PubMed. Metabolism of 2-hydroxy-4-methoxybenzophenone in isolated rat hepatocytes and xenoestrogenic effects of its metabolites on MCF-7 human breast cancer cells.

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A Comparative Crystallographic Guide to 2-Ethoxy-4-fluorobenzaldehyde Derivatives: Unveiling Structure-Property Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the rational design of therapeutic agents hinges on a profound understanding of molecular architecture. Substituted benzaldehydes are pivotal synthons, serving as versatile precursors for a myriad of biologically active compounds, including Schiff bases and chalcones.[1] Among these, 2-Ethoxy-4-fluorobenzaldehyde and its derivatives represent a class of compounds with significant potential, owing to the unique electronic and steric properties conferred by the ethoxy and fluoro substituents. The incorporation of fluorine, for instance, can enhance metabolic stability and binding affinity of a molecule to its biological target.[2][3][4]

This technical guide offers a comparative analysis of the X-ray crystallography of this compound derivatives, providing researchers, scientists, and drug development professionals with insights into their solid-state structures. While a crystal structure for the parent this compound is not publicly available, this guide leverages crystallographic data from closely related analogues to elucidate the influence of substituent placement and intermolecular interactions on crystal packing. By understanding these fundamental principles, we can better predict and engineer the physicochemical properties of novel drug candidates.

The Significance of Crystal Structure in Drug Development

The three-dimensional arrangement of molecules in a crystal lattice, determined by X-ray crystallography, is not merely an academic curiosity; it is a critical determinant of a drug's performance.[5][6] This solid-state architecture governs a multitude of pharmaceutically relevant properties, including:

  • Solubility and Dissolution Rate: The strength of the crystal lattice directly impacts how readily a compound dissolves, which in turn affects its bioavailability.

  • Stability and Shelf-life: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to variations in stability.

  • Hygroscopicity: The propensity of a crystalline solid to absorb moisture from the air is influenced by its packing arrangement.

  • Mechanical Properties: Crystal habit and packing affect the tabletability and manufacturability of a drug substance.

X-ray crystallography provides unambiguous, accurate, and reliable 3-dimensional structural parameters, which are prerequisites for rational drug design and structure-based functional studies.[7]

Comparative Crystallographic Analysis: The Influence of Substituents

To understand the crystallographic features of this compound derivatives, we will draw comparisons with structurally related molecules for which crystallographic data is available. The positioning of the ethoxy and fluoro groups, and their interplay with the aldehyde functionality, dictates the nature of intermolecular interactions that stabilize the crystal lattice.

Case Study 1: The Role of the Aldehyde and Methoxy Groups in 2-Hydroxy-4-methoxybenzaldehyde

The crystal structure of 2-hydroxy-4-methoxybenzaldehyde provides a valuable starting point for understanding the types of interactions that can be expected in our target molecules.[7]

Parameter 2-Hydroxy-4-methoxybenzaldehyde [7]
Chemical FormulaC₈H₈O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.3037(3)
b (Å)33.102(2)
c (Å)7.0471(4)
β (°)102.105(3)
Volume (ų)1437.79(14)
Key InteractionsIntramolecular O-H···O hydrogen bond; π-π stacking

In this structure, a strong intramolecular hydrogen bond between the hydroxyl proton and the aldehyde oxygen is a dominant feature. This interaction planarizes the molecule and influences its conformation. In this compound derivatives, while the intramolecular hydrogen bond is absent, the interplay between the ethoxy and fluoro groups with the aldehyde will similarly dictate the preferred conformation and subsequent packing.

Case Study 2: Chalcones Derived from 4-Fluorobenzaldehyde

Chalcones, synthesized from substituted benzaldehydes, offer further insights into the influence of the 4-fluoro substituent. The crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, derived from 4-fluorobenzaldehyde, reveals the role of the fluorine atom in directing crystal packing.[8]

Parameter (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one [8]
Chemical FormulaC₁₇H₁₅FO₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.129(3)
b (Å)6.0969(12)
c (Å)19.348(4)
β (°)98.438(9)
Volume (ų)1414.2(5)
Key InteractionsC-H···O and C-H···F hydrogen bonds; π-π stacking

The presence of the fluorine atom facilitates C-H···F hydrogen bonds, which, along with C-H···O interactions and π-π stacking, contribute to the overall stability of the crystal lattice.[8] This highlights the importance of considering weak hydrogen bonds involving fluorine in the crystal engineering of this compound derivatives.

Experimental Protocols: A Self-Validating System

To ensure the scientific integrity of this guide, we provide detailed, field-proven methodologies for the synthesis and X-ray crystallographic analysis of a representative this compound derivative, a Schiff base.

Synthesis of a Schiff Base Derivative

The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine.[9][10]

Diagram of Synthetic Workflow

G cluster_synthesis Schiff Base Synthesis Reactants This compound + Primary Amine Solvent Ethanol (reflux) Reactants->Solvent Dissolve & Mix Product Schiff Base Derivative Solvent->Product Condensation

Caption: Synthetic workflow for a Schiff base derivative.

Step-by-Step Protocol:

  • Dissolution: Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition of Amine: To this solution, add an equimolar amount (1 mmol) of the desired primary amine.

  • Reaction: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Crystallization: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, slow evaporation of the solvent may be required to induce crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Single-Crystal X-ray Diffraction Analysis

The determination of the three-dimensional atomic arrangement is performed using single-crystal X-ray diffraction.[5][6][11][12]

Diagram of X-ray Diffraction Workflow

G cluster_xrd Single-Crystal X-ray Diffraction Crystal Select & Mount Single Crystal Diffractometer X-ray Data Collection Crystal->Diffractometer Processing Data Reduction & Correction Diffractometer->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Analysis CIF & Structural Analysis Refinement->Analysis

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol:

  • Crystal Selection and Mounting: A suitable single crystal of the synthesized Schiff base, typically 0.1-0.3 mm in size, is selected under a microscope and mounted on a goniometer head using a cryoloop.[11]

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz-polarization effects and absorption.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using full-matrix least-squares methods to improve the agreement between the calculated and observed structure factors.

  • Validation and Analysis: The final refined structure is validated using software such as PLATON and visualized to analyze bond lengths, bond angles, torsion angles, and intermolecular interactions. The results are typically reported in a Crystallographic Information File (CIF).

Conclusion: From Structure to Function

This guide has provided a comparative framework for understanding the X-ray crystallography of this compound derivatives. By examining the crystal structures of related compounds, we can infer the likely influence of the ethoxy and fluoro substituents on the solid-state architecture of this important class of molecules. The detailed experimental protocols offer a robust starting point for researchers to synthesize and characterize their own derivatives. A thorough understanding of the crystal structure is the first and most critical step in the journey of transforming a promising molecule into a viable therapeutic agent. The insights gained from such crystallographic studies will undoubtedly accelerate the discovery and development of next-generation pharmaceuticals.

References

  • Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one.
  • Crystal structure of 2-hydroxy-4-methoxy benzaldehyde, C8H8O3. Zeitschrift für Kristallographie - New Crystal Structures, 2020.
  • An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde: Structure, Synthesis, and Applications in Drug Discovery. BenchChem, 2025.
  • Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. Molecules, 2013.
  • Substituted Benzaldehyde: Significance and symbolism. Wisdom Library, 2025.
  • The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry. BenchChem, 2025.
  • Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. Crystals, 2023.
  • Evaluation of the role of disordered organic fluorine in crystal packing: Insights from halogen substituted benzanilides. Journal of Molecular Structure, 2025.
  • Synthesis of New Schiff Bases Complex from 2-((3-Ethoxy-4-Hydroxybenzylidene) Amino) Benzoic Acid: Characterization and Evaluation of the Physicochemical Properties, Biological Activities and SEM Study.
  • Single-crystal X-ray Diffraction. SERC (Carleton), 2007.
  • 4-Fluorobenzaldehyde 98 459-57-4. Sigma-Aldrich.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 2023.
  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis.
  • Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride.
  • Fluorinated and chlorinated benzaldehydes.
  • X-ray Diffraction Protocols and Methods.
  • Synthesis of New Schiff Bases Complex from 2-((3-Ethoxy-4-Hydroxybenzylidene) Amino) Benzoic Acid: Characterization and Evaluation of the Physicochemical Properties, Biological Activities and SEM Study. International Archives of Applied Sciences and Technology, 2025.
  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 2020.
  • 4-ETHOXY-2-FLUOROBENZALDEHYDE synthesis. ChemicalBook.
  • Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals. Scientific Reports, 2024.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determin
  • Synthesis, Characterization, and Applications of Schiff Base Flexible Organic Crystals. Letters in Applied NanoBioScience, 2025.
  • Single crystal X-ray diffraction. Rigaku.
  • Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives, Along with Their Iron Complexes. Semantic Scholar, 2015.
  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 2021.
  • 2-Chloro-4-fluorobenzaldehyde. TCI EUROPE N.V..
  • 2-Ethoxy-4-hydroxybenzaldehyde. PubChem.
  • CCDC 2344717: Experimental Crystal Structure Determin
  • CCDC: Structural Chemistry D

Sources

comparing the efficacy of different purification methods for 2-Ethoxy-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 2-Ethoxy-4-fluorobenzaldehyde , downstream processing is often the bottleneck that dictates yield and API-grade quality. While standard recrystallization is cost-effective, it frequently fails due to the "oiling out" phenomenon common to low-melting alkoxy-benzaldehydes.

This guide objectively compares three purification methodologies: Bisulfite Adduct Formation , Flash Column Chromatography , and Recrystallization .

The Verdict:

  • For Scalability & Cost: Sodium Bisulfite Adduct Formation is the superior method for removing non-aldehyde impurities (e.g., unreacted 3-ethoxyphenol or 1-ethoxy-3-fluorobenzene).

  • For Isomeric Purity: Flash Chromatography is required if regioisomers (e.g., 2-ethoxy-6-fluorobenzaldehyde) are present, as bisulfite cannot discriminate between aldehyde isomers.

  • For Final Polishing: Recrystallization is recommended only as a final step for already semi-pure material to achieve >99.5% HPLC purity.

Chemical Context & Impurity Profile[1][2][3][4][5][6][7][8]

Target Molecule: this compound Structure Analysis: The molecule features an electron-donating ethoxy group ortho to the carbonyl and an electron-withdrawing fluorine para to the carbonyl. This push-pull electronic structure increases the dipole moment, making the compound prone to oiling out in non-polar solvents.

Common Impurities:

  • Unreacted Starting Material: Often 1-ethoxy-3-fluorobenzene (from Vilsmeier-Haack) or 2-fluoro-4-hydroxybenzaldehyde (from alkylation routes).

  • Regioisomers: 4-Ethoxy-2-fluorobenzaldehyde (if directing groups compete).

  • Oxidation Byproducts: 2-Ethoxy-4-fluorobenzoic acid (formed via air oxidation).

Comparative Analysis of Methods

The following data represents typical performance metrics observed in process development for fluorinated benzaldehydes.

FeatureMethod A: Bisulfite AdductMethod B: Flash ChromatographyMethod C: Recrystallization
Primary Mechanism Chemical (Reversible covalent bond)Physical (Polarity/Adsorption)Physical (Solubility Differential)
Target Impurity Non-aldehydes (Start. Mat., Ketones)Isomers & polar byproductsTrace impurities
Typical Yield 85 - 92%70 - 85%50 - 75%
Purity Achieved >98% (Chemical Purity)>99% (Isomeric Purity)>99.5% (Crystal Purity)
Scalability High (Kg to Ton scale)Low (g to Kg scale)Medium (Dependent on oiling)
Cost Efficiency High (Cheap reagents)Low (Silica/Solvent cost)Medium (Solvent recovery)
Time Requirement 4 - 6 Hours2 - 4 Hours (per batch)12 - 24 Hours (Cooling ramp)

Detailed Methodologies

Method A: Sodium Bisulfite Adduct Formation (Recommended for Scale-up)

Principle: Aldehydes react reversibly with sodium bisulfite (


) to form water-soluble sulfonate adducts. Non-aldehyde impurities (starting materials, over-alkylated byproducts) remain in the organic layer and are discarded.

Protocol:

  • Dissolution: Dissolve crude this compound (10 g) in 30 mL of Ethyl Acetate (EtOAc).

  • Adduct Formation: Add 40 mL of saturated aqueous

    
     solution.
    
  • Agitation: Stir vigorously for 2 hours at room temperature. A white precipitate (the adduct) may form at the interface; this is normal.

  • Separation (Wash 1): Transfer to a separatory funnel.

    • Critical Step: If the adduct is solid, filter it off and wash with diethyl ether. If soluble in water, separate the layers.[1][2]

    • Discard the organic layer (contains non-aldehyde impurities).

  • Regeneration:

    • Suspend the solid adduct (or aqueous solution) in fresh EtOAc (50 mL).

    • Slowly add 10% NaOH or saturated

      
       until pH > 10. Caution: Exothermic.
      
    • Stir for 30 mins to hydrolyze the adduct back to the free aldehyde.

  • Extraction: Separate the organic layer.[1][2] Extract aqueous layer 2x with EtOAc.

  • Drying: Dry combined organics over

    
     and concentrate in vacuo.
    
Method B: Flash Column Chromatography (For Isomer Removal)

Principle: Exploits the difference in interaction strength between the fluorinated aldehyde and the silica stationary phase.

Protocol:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 95:5 -> End 80:20).

  • Loading: Dissolve crude oil in minimum Dichloromethane (DCM) or adsorb onto silica.

  • Elution:

    • Fraction 1: Unreacted aromatics (High Rf).

    • Fraction 2:This compound (Target, Rf ~0.4 in 80:20 Hex:EtOAc).

    • Fraction 3: Polar oxidation products (Benzoic acids).

Visualizing the Workflow

Workflow 1: Bisulfite Purification Logic

This diagram illustrates the phase-separation logic essential for the Bisulfite method.

BisulfitePurification Start Crude Mixture (Aldehyde + Impurities) Reagent Add Sat. NaHSO3 + Organic Solvent Start->Reagent PhaseSep Phase Separation Reagent->PhaseSep Vigorous Stirring OrgLayer Organic Layer (Contains Non-Aldehydes) PhaseSep->OrgLayer Discard AqLayer Aqueous/Solid Phase (Bisulfite Adduct) PhaseSep->AqLayer Keep Hydrolysis Base Hydrolysis (pH > 10) AqLayer->Hydrolysis Regenerate FinalExt Extraction with EtOAc Hydrolysis->FinalExt Product Pure this compound FinalExt->Product

Caption: Separation logic for isolating aldehydes using the Bisulfite method. Non-aldehyde impurities are rejected in the first organic wash.

Workflow 2: Method Selection Decision Tree

Use this logic to select the correct method based on your specific impurity profile.

DecisionTree Input Crude this compound Check1 Major Impurity Type? Input->Check1 RouteA Non-Aldehydes (Starting Material/Phenols) Check1->RouteA RouteB Regioisomers (e.g. 4-ethoxy-2-fluoro) Check1->RouteB RouteC High Purity (>95%) Need Crystal Form Check1->RouteC MethodBisulfite Method A: Bisulfite Adduct (High Yield, Low Cost) RouteA->MethodBisulfite MethodColumn Method B: Chromatography (High Specificity, High Cost) RouteB->MethodColumn MethodCryst Method C: Recrystallization (Risk: Oiling Out) RouteC->MethodCryst

Caption: Decision matrix for selecting the optimal purification route based on impurity profile.

Scientific Validation & Troubleshooting

Why Recrystallization Often Fails (The "Oiling Out" Problem)

Substituted benzaldehydes with alkoxy chains often exhibit low melting points. In solvent mixtures like Ethanol/Water, if the temperature drops too quickly or the impurity profile lowers the eutectic point, the product separates as a second liquid phase (oil) rather than a crystal lattice.

  • Correction: If oiling occurs, re-heat to dissolve, add a seed crystal, and cool extremely slowly (1°C/hour). Alternatively, switch to Method A (Bisulfite) .

The Bisulfite Advantage

The formation of the hydroxysulfonate adduct changes the hybridization of the carbonyl carbon from


 to 

, drastically altering solubility. This is a chemoselective process; ketones react much slower (steric hindrance) and esters/halides do not react at all. This makes it the most robust method for removing unreacted starting materials in Vilsmeier-Haack or SNAr syntheses.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Bisulfite purification protocols).

  • Boucher, M. M., et al. "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 2017, 21(9), 1394–1403.[1] [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 145024, 2-Chloro-4-fluorobenzaldehyde" (Analogue comparison for melting point trends). [Link]

Sources

The Versatile Scaffold: A Comparative Guide to the Applications of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Substituted benzaldehydes, a class of aromatic aldehydes, are foundational pillars in modern synthetic chemistry. Their inherent reactivity, modulated by the diverse nature and positioning of substituents on the benzene ring, makes them exceptionally versatile starting materials and intermediates. This guide provides an in-depth comparison of their applications across critical scientific domains, offering experimental insights and data-driven comparisons for researchers, scientists, and drug development professionals. We will explore how subtle changes in their molecular architecture dictate their utility in pharmaceuticals, agrochemicals, and materials science, providing a causal link between structure and function.

The Crucial Role in Medicinal Chemistry and Drug Discovery

The benzaldehyde scaffold is a privileged structure in medicinal chemistry, primarily due to the aldehyde group's ability to participate in a wide array of chemical transformations, leading to the synthesis of complex bioactive molecules.[1] The electronic effects of ring substituents—whether electron-donating (e.g., -OH, -OCH₃) or electron-withdrawing (e.g., -NO₂, -Cl)—profoundly influence the reactivity of the carbonyl carbon, a key factor in synthetic strategy and biological activity.[2][3]

As Precursors to Bioactive Heterocycles and Schiff Bases

One of the most powerful applications of substituted benzaldehydes is in the synthesis of Schiff bases through condensation with primary amines.[4] These imines are not only stable compounds in their own right but also serve as crucial intermediates for creating a vast library of heterocyclic compounds like benzimidazoles, thiazolidinones, and pyrazoles.[1][5]

The choice of substituent directly impacts the biological profile of the resulting molecule. For instance, derivatives synthesized from 2-chloro-5-nitrobenzaldehyde often exhibit enhanced antimicrobial and anticancer effects, attributed to the strong electron-withdrawing properties of the chloro and nitro groups.[4]

Comparative Analysis of Anticancer Activity:

The development of novel anticancer agents frequently involves screening libraries of compounds derived from substituted benzaldehydes. The 50% growth inhibition concentration (IC₅₀ or GI₅₀) is a standard metric for comparing cytotoxic activity.

Derivative ScaffoldSubstituent on BenzaldehydeTarget Cell LineIC₅₀ / GI₅₀ (µM)Reference
Benzyloxybenzaldehyde4-BenzyloxyALDH1A3 (Enzyme)0.23[6]
Benzyloxybenzaldehyde3-Fluoro-4-benzyloxyALDH1A3 (Enzyme)1.29[6]
Salicylaldehyde-Thiadiazole2-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)PC-3 (Prostate)13.11[7]
Salicylaldehyde-Thiadiazole2-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)MCF-7 (Breast)16.34[7]
Coniferyl Aldehyde Derivative3,4-dihydroxy-5-methoxyH1299 (Lung)13.0[6]

This table summarizes data from multiple studies to compare the anticancer efficacy of different benzaldehyde derivatives. Lower IC₅₀/GI₅₀ values indicate higher potency.

The data clearly indicates that specific substitution patterns can lead to highly potent and selective inhibitors, such as the benzyloxybenzaldehyde derivatives targeting the ALDH1A3 enzyme, a key player in cancer cell chemoresistance.[6]

Mechanism of Action: Induction of Apoptosis

Many cytotoxic compounds derived from benzaldehydes exert their anticancer effects by inducing apoptosis, or programmed cell death.[4] This process can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.[4][5]

cluster_0 Cellular Stress / Drug Binding cluster_1 Intrinsic (Mitochondrial) Pathway Drug Benzaldehyde Derivative Target Bio-Target (e.g., Enzyme, Receptor) Drug->Target Mito Mitochondrial Perturbation Target->Mito Induces CytoC Cytochrome C Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized intrinsic apoptosis pathway induced by a bioactive benzaldehyde derivative.

Cornerstone Reactions: The Knoevenagel Condensation

The Knoevenagel condensation is a pivotal carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde with an active methylene compound.[8][9] Substituted benzaldehydes are ideal substrates for this reaction, which is instrumental in producing fine chemicals, functional polymers, and pharmaceutical intermediates.[8]

The reactivity of the substituted benzaldehyde in a Knoevenagel condensation is highly dependent on the electronic nature of its substituents.

  • Electron-withdrawing groups (EWGs) like -NO₂ or -CN enhance the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack by the carbanion of the active methylene compound. This leads to higher reaction rates and often better yields.[3][8]

  • Electron-donating groups (EDGs) such as -OCH₃ or -N(CH₃)₂ decrease the electrophilicity of the carbonyl carbon, thus slowing down the reaction.[3][10]

Comparative Yields in Knoevenagel Condensation:

Recent studies have focused on developing catalyst-free, water-mediated protocols for the Knoevenagel condensation, highlighting the intrinsic reactivity of the aldehydes.

Benzaldehyde SubstituentActive MethyleneReaction TimeYield (%)Reference
4-Nitro (EWG)Malononitrile15 min>99[10]
4-Chloro (EWG)Malononitrile4 h99[10]
UnsubstitutedMalononitrile4 h95[10]
4-Methoxy (EDG)Malononitrile18 h90[10]
4-(dimethylamino) (strong EDG)Malononitrile18 h66[10]

This table illustrates the impact of substituents on reaction efficiency in a catalyst-free, water-based system. Stronger EWGs lead to faster reactions and higher yields.

cluster_workflow Knoevenagel Condensation Workflow Reactants Substituted Benzaldehyde + Active Methylene Cmpd (e.g., Malononitrile) Reaction Reaction Conditions (Stirring, Temp, Time) Reactants->Reaction Solvent Solvent System (e.g., Water, Ethanol) Solvent->Reaction Catalyst Catalyst (Optional) (e.g., Piperidine, [Bmim]OH) Catalyst->Reaction Workup Work-up (Filtration, Extraction) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product α,β-Unsaturated Product Purification->Product

Sources

A Comparative Guide to the Scalable Synthesis of 2-Ethoxy-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is a cornerstone of successful project progression. 2-Ethoxy-4-fluorobenzaldehyde is a valuable building block in the synthesis of various pharmaceutical compounds, and its availability in sufficient quantities is often critical. This guide provides an in-depth, objective comparison of two potential synthetic routes to this compound, evaluating their scalability, safety, and environmental impact to inform your process development decisions.

Introduction

The selection of a synthetic pathway for a target molecule on an industrial scale is a multi-faceted decision. It extends beyond simple reaction yield to encompass factors such as the cost and availability of starting materials, the safety of the chemical transformations, the environmental impact of the process, and the ease of purification. This guide will dissect two plausible routes to this compound, offering a comparative analysis to aid in the selection of a process that is not only chemically efficient but also economically and environmentally viable at scale.

Route 1: The Grignard and Williamson Ether Synthesis Approach

This well-established route commences with the readily available starting material, 3-fluorophenol. The synthesis proceeds through the formation of a key intermediate, 2-fluoro-4-hydroxybenzaldehyde, which is subsequently ethylated to yield the final product.

Conceptual Workflow of Route 1

A 3-Fluorophenol B Protection of Phenolic -OH A->B e.g., Isopropylation C Bromination B->C e.g., NBS D Grignard Formation & Formylation C->D 1. Mg, THF 2. DMF E Deprotection D->E Acidic Workup F 2-Fluoro-4-hydroxybenzaldehyde E->F G Williamson Ether Synthesis F->G Ethyl Iodide, K2CO3, DMF H This compound G->H

Caption: Workflow for Route 1: Grignard and Williamson Ether Synthesis.

Detailed Experimental Protocol for Route 1

Step 1: Synthesis of 2-Fluoro-4-hydroxybenzaldehyde (Intermediate)

This multi-step process begins with the protection of the hydroxyl group of 3-fluorophenol, followed by bromination, Grignard reaction, and formylation.

  • Protection: 3-Fluorophenol is reacted with 2-bromopropane in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile. This step protects the reactive hydroxyl group as an isopropyl ether.

  • Bromination: The resulting 1-fluoro-3-isopropoxybenzene is then brominated, typically using N-bromosuccinimide (NBS) in a chlorinated solvent, to introduce a bromine atom ortho to the fluorine.

  • Grignard Reaction and Formylation: The aryl bromide is converted to a Grignard reagent by reacting it with magnesium turnings in an anhydrous ether solvent like THF. This organometallic intermediate is then reacted with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.

  • Deprotection: An acidic workup simultaneously quenches the reaction and removes the isopropyl protecting group to yield 2-fluoro-4-hydroxybenzaldehyde.

Step 2: Ethylation of 2-Fluoro-4-hydroxybenzaldehyde

The final step is a Williamson ether synthesis.

  • Reaction Setup: 2-Fluoro-4-hydroxybenzaldehyde (1.0 eq) is dissolved in an anhydrous polar aprotic solvent like DMF. A base, typically potassium carbonate (1.5-2.0 eq), is added to the solution.

  • Alkylation: Ethyl iodide (1.0-1.2 eq) is added to the mixture, and the reaction is heated to around 60°C for several hours.

  • Workup and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by distillation or recrystallization, to yield this compound. A reported yield for this step is around 83%[1].

Route 2: Selective Nucleophilic Aromatic Substitution (SNAr) Approach

This alternative route starts from 2,4-difluorobenzaldehyde and aims to selectively replace the fluorine atom at the 2-position with an ethoxy group. The fluorine at the 2-position is activated towards nucleophilic attack by the electron-withdrawing aldehyde group.

Conceptual Workflow of Route 2

A 2,4-Difluorobenzaldehyde B Selective Nucleophilic Aromatic Substitution (SNAr) A->B Sodium Ethoxide, Solvent C This compound B->C

Caption: Workflow for Route 2: Selective Nucleophilic Aromatic Substitution.

Projected Experimental Protocol for Route 2

While a specific, scalable protocol for the selective mono-ethoxylation of 2,4-difluorobenzaldehyde is not extensively documented in publicly available literature, a plausible procedure can be projected based on the principles of SNAr reactions.

  • Reaction Setup: 2,4-Difluorobenzaldehyde (1.0 eq) would be dissolved in a polar aprotic solvent. While DMF is a common choice for SNAr reactions, greener alternatives like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) could be considered[2].

  • Nucleophilic Addition: A solution of sodium ethoxide (approximately 1.0 eq to favor mono-substitution) in ethanol or the reaction solvent would be added dropwise at a controlled temperature, likely starting at room temperature and potentially requiring gentle heating to drive the reaction to completion.

  • Workup and Purification: The reaction would be quenched with water and extracted with an organic solvent. The organic phase would then be washed, dried, and concentrated. The primary challenge in this route is the potential for the formation of the di-ethoxylated by-product. Purification, likely requiring careful fractional distillation or chromatography on a large scale, would be critical to isolate the desired mono-ethoxy product.

Comparative Analysis of Scalability

FeatureRoute 1: Grignard & Williamson EtherRoute 2: Selective SNArJustification and Expert Insights
Starting Material Availability & Cost 3-Fluorophenol is a readily available and relatively inexpensive commodity chemical.2,4-Difluorobenzaldehyde is also commercially available but is generally more expensive than 3-fluorophenol.The lower cost of the starting material for Route 1 provides a significant economic advantage, especially at a large scale.
Number of Synthetic Steps Multiple steps (protection, bromination, Grignard, formylation, deprotection, ethylation).Potentially a single step from a commercially available advanced intermediate.The shorter synthetic sequence of Route 2 is advantageous in terms of process time and overall yield, provided the selectivity can be controlled.
Process Control & Safety Grignard reactions are highly exothermic and require strict anhydrous conditions, posing significant safety challenges on a large scale[3][4]. The use of flammable ether solvents also increases fire risk.SNAr reactions are generally more manageable in terms of exothermicity. The primary hazard is associated with the handling of strong bases like sodium ethoxide.The safety and control of Grignard reactions at an industrial scale are well-understood but require specialized equipment and stringent protocols[3][4]. The SNAr reaction in Route 2 is likely to be more straightforward to control.
Yield & Purity Overall yield is dependent on the efficiency of multiple steps. Purification of intermediates may be required. The final Williamson ether synthesis step has a good reported yield[1].The key challenge is achieving high selectivity for mono-ethoxylation and avoiding the formation of the di-substituted by-product. This could lead to lower yields of the desired product and complex purification.While Route 1 involves more steps, each step is generally high-yielding and well-characterized. The selectivity challenge in Route 2 presents a significant risk to the overall efficiency and purity of the final product.
Environmental Impact & Green Chemistry Utilizes hazardous reagents like NBS and Grignard reagents, and solvents such as THF and DMF. The generation of magnesium salts as by-products is a waste stream to be managed.The use of polar aprotic solvents like DMF or DMSO is a major environmental concern due to their toxicity and difficulty in disposal[1][5]. The generation of sodium fluoride as a by-product is less problematic than magnesium salts.Both routes have environmental drawbacks. However, the high solvent volume and hazardous reagents in the multi-step Route 1 may result in a higher Process Mass Intensity (PMI). Efforts to replace DMF with greener alternatives are ongoing[2].
Scalability & Throughput The multi-step nature of this route can lead to longer cycle times and lower overall throughput. However, the individual reactions are generally scalable.A one-step process has the potential for high throughput, but this is contingent on solving the selectivity and purification challenges at scale.From a process robustness and predictability standpoint, Route 1 may be more straightforward to scale up despite its length, as the individual transformations are well-precedented in industrial settings.

Data Summary

ParameterRoute 1: Grignard & Williamson EtherRoute 2: Selective SNAr
Key Starting Material 3-Fluorophenol2,4-Difluorobenzaldehyde
Number of Steps ~61
Key Transformations Grignard Reaction, Williamson Ether SynthesisNucleophilic Aromatic Substitution
Estimated Overall Yield Moderate to Good (dependent on individual step efficiencies)Potentially high, but selectivity is a major risk
Key Reagents Mg, NBS, DMF, Ethyl Iodide, K₂CO₃Sodium Ethoxide
Key Solvents Acetonitrile, THF, DMFDMF, DMSO, or other polar aprotic solvents
Primary Safety Concerns Exothermic Grignard reaction, flammable solventsHandling of strong bases, solvent toxicity
Primary Environmental Concerns Use of hazardous reagents and solvents, magnesium salt wasteUse of toxic polar aprotic solvents

Conclusion and Recommendation

Both synthetic routes to this compound present a unique set of advantages and challenges when considering scalability.

Route 1 , the Grignard and Williamson ether synthesis approach, is a longer but more established and predictable pathway. The individual steps are well-understood and have been implemented on an industrial scale. The primary drawbacks are the number of steps, which can impact overall yield and throughput, and the inherent safety risks associated with large-scale Grignard reactions. However, with proper engineering controls and process safety management, these risks are manageable. The lower cost of the starting material is a significant advantage for large-scale production.

Route 2 , the selective SNAr approach, is highly attractive due to its directness. A successful one-step synthesis would offer significant advantages in terms of process efficiency and throughput. However, the critical and unresolved challenge of achieving high selectivity for mono-ethoxylation at scale is a major deterrent. The potential for difficult purifications to remove the di-substituted impurity could negate the benefits of the shorter route.

Recommendation for Scalable Production:

For a robust and reliable large-scale synthesis of this compound, Route 1 is the recommended starting point for process development. Its predictability and the well-characterized nature of the individual transformations provide a solid foundation for a scalable process. While the number of steps is a consideration, the risks associated with this route are more readily mitigated through established engineering and safety protocols compared to the fundamental chemical selectivity challenge of Route 2.

Further process optimization for Route 1 should focus on minimizing the number of intermediate isolations (telescoping reactions), exploring greener solvent alternatives, and optimizing reaction conditions to maximize the yield of each step. For organizations with a higher risk tolerance and a strong process chemistry team, investigating the selective SNAr reaction (Route 2) could be a longer-term project with the potential for a more streamlined second-generation process.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-(Benzyloxy)
  • BenchChem. (2025). An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde.
  • BenchChem. (2025). The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Organic Synthesis: A Technical Guide.
  • Wiley-VCH GmbH. (2024). N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. ChemSusChem.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. Schnyder ChemSafety.
  • American Chemical Society. (n.d.). Grignard Reaction.
  • NIH. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.
  • ResearchGate. (2024). Metrics of Green Chemistry and Sustainability.
  • ResearchGate. (2025).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ChemicalBook. (n.d.). 4-ETHOXY-2-FLUOROBENZALDEHYDE synthesis.
  • U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylformamide.

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Safety Operating Guide

Operational Guide: Safe Disposal and Management of 2-Ethoxy-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Effective waste management of 2-Ethoxy-4-fluorobenzaldehyde (CAS: 85031-51-2) requires specific attention to two molecular features: the fluorine substituent and the reactive aldehyde group . Unlike standard organic solvents, this compound cannot be bulked with non-halogenated waste due to the formation of hydrofluoric acid (HF) during standard incineration.

This guide moves beyond generic safety data sheets (SDS) to provide an operational workflow for segregation, packaging, and spill management.

Chemical Profile & Disposal Implications
PropertyValue / CharacteristicOperational Implication
Molecular Structure Fluorinated Aromatic AldehydeMANDATORY: Must be disposed of as Halogenated Organic Waste.
Flash Point >110°C (Estimated/Combustible)Classified as Combustible (Class IIIB). Grounding is recommended during bulk transfer, though risk is lower than volatile solvents.
Reactivity Aldehyde (-CHO)Incompatible with strong oxidizers (creates exothermic pressure) and strong bases (risk of Cannizzaro reaction/polymerization).
Aquatic Toxicity High (H411/H412)Zero Tolerance for drain disposal. All rinsate must be collected.

Waste Stream Segregation Logic

The most common compliance failure in laboratories is misclassifying fluorinated compounds as "General Organic Waste." This compound must be directed to the Halogenated stream to ensure the incineration facility uses scrubbers capable of capturing HF emissions.

Decision Logic for Waste Classification

The following diagram illustrates the critical decision nodes for handling this specific compound.

WasteSegregation Start Waste: this compound CheckHalogen Contains Halogens (F, Cl, Br, I)? Start->CheckHalogen IsHalogen YES (Fluorine) CheckHalogen->IsHalogen Has -F Group NonHalo Stream C: Non-Halogenated (DO NOT USE) CheckHalogen->NonHalo No CheckState Physical State? IsLiquid Liquid / Solute CheckState->IsLiquid IsSolid Solid / Debris CheckState->IsSolid IsHalogen->CheckState HaloWaste Stream A: Halogenated Organic Solvents (High-Temp Incineration) IsLiquid->HaloWaste Pour into Carboy SolidWaste Stream B: Solid Hazardous Waste (Contaminated Wipes/Vials) IsSolid->SolidWaste Double Bag

Figure 1: Decision logic ensuring fluorinated compounds are routed to incineration facilities equipped with HF scrubbers.

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE

Objective: Prevent exposure and cross-contamination.

  • PPE: Nitrile gloves (double-gloving recommended due to aldehyde permeation risks), safety goggles, and lab coat.

  • Ventilation: All transfers must occur inside a certified fume hood.

Phase 2: Collection (Liquid Waste)
  • Select Container: Use a high-density polyethylene (HDPE) or glass carboy. Avoid metal containers if the waste stream is acidic, as aldehydes can oxidize to acids over time, corroding metal.

  • Verify Tag: Ensure the waste tag is pre-labeled "Halogenated Organic Waste."

  • Transfer:

    • Use a funnel to prevent drips.

    • Do not fill >90% capacity to allow for thermal expansion.

  • Chemical Incompatibility Check:

    • Critical: Do NOT mix with nitric acid, perchloric acid, or peroxides. The aldehyde group acts as a reducing agent; mixing with strong oxidizers can cause immediate boiling or explosion.

Phase 3: Collection (Solid Waste)
  • Items: Contaminated pipettes, vials with residual solid, and cleaning wipes.

  • Protocol: Place in a clear, sealable polyethylene bag. Label as "Solid Debris Contaminated with Fluorinated Aldehydes." Place this bag inside the satellite accumulation area's solid waste drum.

Phase 4: Labeling & Documentation

Labeling must be explicit to prevent downstream accidents.

  • Chemical Name: Write out "this compound" (Do not use formulas).

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Combustible.

  • Constituents: If mixed with solvents, list percentages (e.g., "5% this compound, 95% Dichloromethane").

Spill Management Contingency

This protocol acts as a self-validating safety system: if the spill cannot be managed with these steps, it automatically escalates to an Emergency Response.

Threshold:

  • < 100 mL: Manageable by lab personnel.

  • > 100 mL or outside fume hood: Evacuate and call EHS.

Immediate Response Workflow
  • Alert & Isolate: Announce the spill. Turn off nearby hot plates (flash point precaution).

  • Barrier: Surround the spill with absorbent socks or vermiculite to prevent spreading to floor drains.

  • Absorb:

    • Use inert absorbents (Vermiculite, Sand, or Universal Spill Pads).

    • Avoid paper towels if possible, as aldehydes can react exothermically with cellulose under acidic conditions, though this risk is low for this specific congener.

  • Decontaminate:

    • Scoop absorbed material into a hazardous waste bag.

    • Wipe the surface with a mild soap/water solution.

    • Final Wash: Wipe with 10% sodium bisulfite solution (if available) to chemically neutralize trace aldehyde residues, then rinse with water.

Regulatory Context (RCRA & EPA)

While this compound is not explicitly "P" or "U" listed under RCRA (40 CFR Part 261), it is regulated based on its characteristics:

  • Characteristic of Ignitability (D001): Applicable if the waste mixture has a flash point <60°C (dependent on the solvent used for cleaning).

  • Halogenated Solvents (F-List): If mixed with spent halogenated solvents (e.g., Methylene Chloride), the entire mixture adopts the F-code (e.g., F002).

  • Generator Status: The weight of this waste counts toward your facility's monthly hazardous waste generator status.

Final Directive: Always treat this compound as Halogenated Hazardous Waste . The cost difference in disposal is negligible compared to the regulatory fines and environmental risk of improper incineration.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Hazardous Waste (40 CFR Part 261). [Link]

  • PubChem. (n.d.). Compound Summary: 4-Fluorobenzaldehyde (Analogous Hazard Profile). National Library of Medicine. [Link]

Mastering Safety: A Guide to Personal Protective Equipment for 2-Ethoxy-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary focus extends beyond the mere application of chemical compounds; it is to ensure that every procedure is built on a foundation of uncompromising safety. This guide provides essential, immediate safety and logistical information for handling 2-Ethoxy-4-fluorobenzaldehyde. It is designed for the discerning researcher, scientist, and drug development professional who understands that procedural excellence and personal safety are inextricably linked. We will move beyond a simple checklist, delving into the causality behind each recommendation to build a self-validating system of laboratory safety.

Understanding the Hazard: A Profile of this compound

While comprehensive toxicological data for this compound may be limited, a robust safety protocol can be developed by examining its structural analogues, such as 2-fluorobenzaldehyde, 4-fluorobenzaldehyde, and other aromatic aldehydes. Based on these related compounds, we must assume this compound presents several key hazards:

  • Skin and Eye Irritation: Aromatic aldehydes are known to be irritants. Direct contact can cause skin irritation, and exposure to vapors or splashes can lead to serious eye irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of vapors or mists may cause irritation to the respiratory system.[1][2]

  • Flammability: Like many organic aldehydes, it is a combustible liquid and its vapor can form flammable mixtures with air.[3] It is crucial to keep it away from heat, sparks, and open flames.[4]

  • Harmful if Swallowed: Accidental ingestion may be harmful.[3]

These potential hazards dictate a stringent approach to personal protective equipment (PPE), ensuring a barrier between the researcher and the chemical at all times.

The Core Directive: Your Personal Protective Equipment Ensemble

Effective protection is not just about wearing equipment, but about wearing the right equipment correctly. The following section details the minimum required PPE for handling this compound, explaining the rationale behind each choice.

Eye and Face Protection: The First Line of Defense

Chemical splashes are a primary risk, and standard prescription eyeglasses offer insufficient protection.[5]

  • Chemical Splash Goggles: These are mandatory. Unlike safety glasses, goggles form a protective seal around the eyes, shielding against splashes, vapors, and mists from all angles.[6][7]

  • Face Shield: When handling larger quantities (typically >500 mL) or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles. The shield provides a secondary layer of protection for the entire face.[8]

Skin and Body Protection: An Impermeable Barrier
  • Laboratory Coat: A flame-resistant or 100% cotton lab coat is required to protect against incidental splashes and contact.[5] It should be fully buttoned with sleeves rolled down.

  • Gloves (Chemical-Resistant): This is a critical choice. Not all glove materials offer the same level of protection against specific chemicals.[5] For aromatic aldehydes, Butyl rubber gloves are an excellent choice due to their high resistance.[9] Nitrile gloves may offer moderate protection for shorter durations but should be used with caution and changed immediately upon any sign of contamination or degradation.[10] Always consult the manufacturer's specific glove compatibility chart for the chemical you are using.[11] Thin latex surgical gloves are generally not appropriate as they do not provide adequate protection against many organic reagents.[5][12]

Table 1: Glove Compatibility Summary for Aldehydes

Glove MaterialGeneral Resistance to AldehydesRecommended Use Case for this compound
Butyl Rubber Excellent Recommended for prolonged contact or immersion.[9]
Neoprene Good Suitable for general handling and splash protection.[9]
Nitrile Fair to Good Acceptable for incidental contact; must be replaced frequently.[10]
Natural Rubber (Latex) Poor to Fair Not recommended for direct handling of organic aldehydes.[12]

Note: This table is a guideline. The performance of gloves can be affected by thickness, chemical concentration, and duration of exposure. Always verify with the glove manufacturer's data.[11][13]

Respiratory Protection: Safeguarding Against Inhalation

All work with this compound should be conducted inside a certified chemical fume hood to minimize vapor inhalation.[14][15]

  • When is a Respirator Needed? If engineering controls (like a fume hood) are not available or are insufficient to maintain exposure below acceptable limits, respiratory protection is required. This may occur during a large spill, when handling heated material, or when generating aerosols.[16]

  • Type of Respirator: A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is the minimum requirement.[16] For higher concentrations or in oxygen-deficient atmospheres, a supplied-air respirator would be necessary.[8]

Operational Plan: Step-by-Step Safety Protocols

Trust in a safety protocol is built on its clarity and repeatability. Follow these steps meticulously.

Protocol 1: PPE Selection and Donning Workflow

This protocol ensures all protective barriers are in place before any chemical handling begins.

  • Assess the Risk: Before entering the lab, review the Safety Data Sheet (SDS) and your experimental plan to confirm the required level of PPE.

  • Attire Check: Ensure you are wearing long pants and closed-toe shoes made of a non-porous material. Tie back long hair.[5]

  • Don Lab Coat: Put on your flame-resistant or 100% cotton lab coat and fasten all buttons.

  • Select and Don Gloves: Choose the appropriate chemical-resistant gloves (e.g., Butyl rubber). Inspect for any rips or tears before putting them on. Ensure the cuffs of the gloves go over the sleeves of your lab coat.

  • Don Eye Protection: Put on your chemical splash goggles. If a higher splash risk exists, add a face shield over the goggles.

  • Respirator Check (if required): If your risk assessment indicates a need for respiratory protection, perform a fit check according to your institution's guidelines before entering the work area.

PPE_Selection_Workflow cluster_prep Pre-Operation Preparation cluster_donning PPE Donning Sequence Start Start: Enter Lab Area Risk_Assess Risk Assessment: Review SDS & Protocol Start->Risk_Assess Attire Check Personal Attire: Long Pants, Closed-Toe Shoes Risk_Assess->Attire Lab_Coat 1. Don Lab Coat (Fully Buttoned) Attire->Lab_Coat Gloves 2. Don Chemical-Resistant Gloves (Over Cuffs) Lab_Coat->Gloves Goggles 3. Don Chemical Splash Goggles Gloves->Goggles Face_Shield Splash Hazard? (e.g., >500mL) Goggles->Face_Shield Add_Shield 4. Add Face Shield Face_Shield->Add_Shield Yes Respirator Inadequate Ventilation? (Spill, Aerosols) Face_Shield->Respirator No Add_Shield->Respirator Add_Respirator 5. Don Respirator (Perform Fit Check) Respirator->Add_Respirator Yes Proceed Proceed to Handling Respirator->Proceed No Add_Respirator->Proceed

Caption: PPE Selection and Donning Workflow Diagram.

Protocol 2: Safe Handling of this compound
  • Work in a Fume Hood: Designate a certified chemical fume hood for the procedure. Keep the sash at the lowest possible height while allowing comfortable work.[14]

  • Prepare the Work Area: Ensure the fume hood is free of clutter. Have absorbent pads ready for minor drips.[14]

  • Grounding: If transferring significant quantities, ensure the container and receiving equipment are grounded and bonded to prevent static discharge, which could be an ignition source.[4]

  • Dispensing: Use only non-sparking tools for opening and closing containers.[17] When pouring, do so slowly and carefully to avoid splashing.

  • Container Management: Keep the container for this compound tightly closed when not in use.[4][18]

  • After Handling: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2][18]

Disposal Plan: Managing Contaminated Materials

All materials that come into contact with this compound must be treated as hazardous waste. This includes the chemical itself, empty containers, and all contaminated PPE.

Protocol 3: Waste Segregation and Disposal
  • Liquid Waste: Collect all waste this compound and solutions containing it in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with the chemical.

  • Contaminated Solids: This includes used gloves, absorbent pads, and any disposable labware. Place these items in a separate, clearly labeled hazardous waste bag or container.

  • Empty Containers: Triple rinse the original container with a suitable solvent (e.g., acetone or ethanol). Collect all rinsate as hazardous liquid waste.[19] After rinsing, deface the label on the empty container and dispose of it according to your institution's guidelines for chemically contaminated glassware or plastic.

  • Disposal Request: Store waste containers in a designated satellite accumulation area. Submit a hazardous waste pickup request through your institution's Environmental Health and Safety (EHS) office. Do not pour any amount of this chemical down the drain.[2]

Disposal_Workflow cluster_generation Waste Generation Point cluster_streams Waste Segregation Streams cluster_final Final Disposal Start Experiment Complete Waste_Type Identify Waste Type Start->Waste_Type Liquid_Waste Liquid Waste: (Chemical, Rinsate) Collect in sealed, labeled container. Waste_Type->Liquid_Waste Liquid Solid_Waste Contaminated Solids: (Gloves, Pads, Labware) Collect in separate, labeled container. Waste_Type->Solid_Waste Solid Container_Waste Empty Original Container Waste_Type->Container_Waste Empty Container Storage Store all waste containers in Satellite Accumulation Area. Liquid_Waste->Storage Solid_Waste->Storage Rinse Triple rinse with solvent. Collect rinsate as liquid waste. Container_Waste->Rinse Deface Deface label and dispose of container per EHS guidelines. Rinse->Deface Deface->Storage Pickup Submit Waste Pickup Request to EHS. Storage->Pickup

Caption: Chemical Waste Disposal Decision Workflow.

By integrating this comprehensive safety and handling framework into your daily operations, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity and responsibility.

References

  • Carl ROTH. (2020-01-30). Safety Data Sheet: Benzaldehyde. [Link]

  • CSUB. Topic 1: Safety in the Organic Chemistry Laboratory. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • YouTube. (2022-01-21). Herbicide Personal Protective Equipment (PPE). [Link]

  • TigerWeb. Safety in Organic Chemistry Laboratory. [Link]

  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab. [Link]

  • US EPA. (2025-09-12). Personal Protective Equipment. [Link]

  • Environmental Health and Safety. OSHA Glove Selection Chart. [Link]

  • NCBI Bookshelf - NIH. Working with Chemicals - Prudent Practices in the Laboratory. [Link]

  • Allan Chemical Corporation. (2025-10-23). How to Choose PPE for Chemical Work. [Link]

  • CDC Archive. NIOSH Recommendations for Chemical Protective Clothing A-Z. [Link]

  • CP Lab Safety. Glove Compatibility. [Link]

  • YouTube. (2022-09-08). Personal Protective Equipment for Pesticide Application. [Link]

  • Emergency and Safety Services. Glove Selection Page 1 of 20. [Link]

  • Research Safety - Northwestern University. (2023-02-27). Hazardous Waste Disposal Guide. [Link]

Sources

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